molecular formula C6H6BrFN2 B1400903 3-Aminomethyl-5-bromo-2-fluoropyridine CAS No. 1211584-25-6

3-Aminomethyl-5-bromo-2-fluoropyridine

Cat. No.: B1400903
CAS No.: 1211584-25-6
M. Wt: 205.03 g/mol
InChI Key: ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-5-bromo-2-fluoropyridine ( 1211584-25-6) is a versatile halogenated pyridine derivative with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is characterized by a pyridine ring functionalized with a bromo substituent, a fluoro substituent, and an aminomethyl group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The simultaneous presence of halogen atoms and an aminomethyl group on the pyridine scaffold offers distinct reactivity patterns. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of more complex structural motifs . The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the ring and potentially enhance metabolic stability in biologically active molecules. The primary aminomethyl group (-CH2NH2) is a key functional handle that can be used for the formation of amides, sulfonamides, or ureas, or to serve as a linker for conjugation . While specific published applications for this exact molecule are limited, its structure aligns with those commonly used in the development of pharmaceutical agrochemicals, and as a precursor for synthesizing more complex chemical entities. Researchers are advised to handle this material with appropriate precautions. It is recommended to store the product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Aminomethyl-5-bromo-2-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-5-bromo-2-fluoropyridine (CAS: 1195663-88-1) represents a high-value "trifunctional" scaffold in modern drug discovery. Unlike simple pyridine building blocks, this molecule offers three distinct, chemically orthogonal vectors for diversification:

  • Nucleophilic Aromatic Substitution (SNAr): Enabled by the labile 2-fluoro group.

  • Transition Metal Cross-Coupling: Facilitated by the 5-bromo handle.[1]

  • Amide/Amine Linkage: Provided by the 3-aminomethyl "vector."

This guide details the structural pharmacology, synthetic workflows, and handling protocols required to leverage this scaffold for the synthesis of kinase inhibitors, PROTAC linkers, and GPCR ligands.

Part 1: Structural Pharmacology & Physiochemical Properties

The "Fluorine Effect" and Metabolic Stability

The 2-fluoro substituent is not merely a leaving group; in final drug candidates, retention of the fluorine (if not displaced) or the pyridine core modulates physicochemical properties:

  • pKa Modulation: The electronegative fluorine and nitrogen atoms lower the basicity of the pyridine ring, reducing non-specific protein binding and improving membrane permeability.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation, often blocking metabolic soft spots on the aromatic ring.

The Trifunctional Divergence Map

The molecule's utility lies in its ability to serve as a central hub. The diagram below illustrates the orthogonal reactivity profiles.

ReactivityMap Core 3-Aminomethyl- 5-bromo-2-fluoropyridine Amine 3-Aminomethyl (-CH2NH2) Primary Amine Vector (Amide Coupling, Reductive Amination) Core->Amine Vector 1 Fluoro 2-Fluoro (-F) Electrophilic Center (SNAr Displacement) Core->Fluoro Vector 2 Bromo 5-Bromo (-Br) Cross-Coupling Handle (Suzuki, Buchwald, Sonogashira) Core->Bromo Vector 3 Lib Library Generation (Kinase Inhibitors) Amine->Lib Fluoro->Lib PROTAC PROTAC Linkers (E3 Ligase Recruitment) Bromo->PROTAC

Figure 1: Orthogonal reactivity vectors allowing for sequential, regioselective functionalization.

Part 2: Synthetic Versatility & Workflows

The Criticality of Protection Strategies

A common pitfall with this scaffold is the self-polymerization or catalyst poisoning caused by the free primary amine.

  • Risk: The -CH2NH2 group is highly nucleophilic. In the presence of base (required for Suzuki or SNAr), it can attack the 2-position of another molecule (intermolecular SNAr), leading to oligomers.

  • Solution: The amine must be protected (e.g., Boc-anhydride) as the first step, or supplied as the HCl salt and protected in situ.

Workflow: The "Core-First" Approach

This workflow is ideal for Fragment-Based Drug Discovery (FBDD) where the pyridine serves as the central core.

SynthesisWorkflow Start Starting Material (Free Amine or HCl Salt) Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Prevents Self-Reaction Start->Step1 Intermediate1 N-Boc Intermediate Step1->Intermediate1 Step2 Step 2: SNAr Displacement (R-NH2 or R-OH, Base, Heat) Displaces 2-F Intermediate1->Step2 Intermediate2 2-Substituted-5-Br Pyridine Step2->Intermediate2 Step3 Step 3: Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Functionalizes 5-Br Intermediate2->Step3 Step4 Step 4: Deprotection (TFA or HCl/Dioxane) Releases Tail Amine Step3->Step4 Final Final Drug Candidate (Trisubstituted Pyridine) Step4->Final

Figure 2: Sequential functionalization workflow ensuring regioselectivity and preventing catalyst poisoning.

Part 3: Experimental Protocols

Protocol A: Protection & SNAr Displacement (2-Position)

Objective: Install a nucleophile at the 2-position while protecting the 3-aminomethyl arm.

Reagents:

  • Scaffold: 3-Aminomethyl-5-bromo-2-fluoropyridine (1.0 eq)

  • Boc-Anhydride (1.1 eq)

  • Nucleophile (e.g., Morpholine, 1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic is essential for SNAr)

Procedure:

  • Protection: Dissolve scaffold in DCM (0.1 M). Add DIPEA (1.5 eq) and Boc2O (1.1 eq). Stir at RT for 2h. Confirm conversion by LCMS (Shift +100 Da). Evaporate solvent.[1]

  • Displacement: Redissolve crude N-Boc intermediate in DMSO (0.2 M).

  • Add Nucleophile (1.2 eq) and remaining DIPEA (1.5 eq).

  • Heat: Stir at 80–100°C for 4–6 hours. Note: The 2-F is activated, but the 3-position steric bulk may slow the reaction compared to simple 2-F-pyridine.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO). Dry over MgSO4.

Protocol B: Suzuki-Miyaura Cross-Coupling (5-Position)

Objective: Arylation of the 5-bromo position.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

  • Mix: Add substrate, boronic acid, and catalyst to Dioxane.

  • Activate: Add aqueous K2CO3.

  • Reaction: Heat to 90°C for 2–12 hours. Monitor by LCMS.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Part 4: Data Summary & Quality Control

Comparative Reactivity Table
PositionSubstituentReactivity TypeRelative RateKey Constraint
C-2 Fluorine (-F)SNArHighRequires heat; sensitive to steric bulk of nucleophile.
C-5 Bromine (-Br)Pd-CouplingModerateRequires inert atmosphere; sensitive to Pd poisons (free amines).
C-3 Aminomethyl (-CH2NH2)Nucleophilic AttackVery HighMust be protected (Boc/Cbz) before C-2 or C-5 manipulation.
Quality Control Specifications
  • Storage: Store at 2-8°C under inert gas. The free amine absorbs CO2 from air (carbamate formation).

  • Appearance: White to pale yellow solid. Darkening indicates oxidation.

  • H-NMR Signature: Look for the characteristic doublet of the -CH2- protons (approx 3.8-4.0 ppm) and the distinct coupling of the pyridine aromatic protons.

References

  • PubChem Compound Summary. (2025). 3-Aminomethyl-5-bromo-2-fluoropyridine. National Center for Biotechnology Information. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394. (Foundational text on pyridine functionalization in FBDD). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Validation of Suzuki/SNAr workflows). Link

  • Sigma-Aldrich/Merck. (2025). Product Specification: 3-Aminomethyl-5-bromo-2-fluoropyridine. (Source for physicochemical data and handling safety). Link

Sources

Solubility Profile and Handling of 3-Aminomethyl-5-bromo-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Aminomethyl-5-bromo-2-fluoropyridine (CAS: 1211584-25-6) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and PROTAC linkers.[1][2] Its structure combines a lipophilic, electron-deficient pyridine core with a highly polar, basic primary amine tail.[1]

This duality creates a specific solubility profile that does not follow simple "like dissolves like" rules.[1] While the halogenated ring drives solubility in chlorinated solvents, the primary amine (


) necessitates polar interactions for stability and dissolution.[1]

Quick Reference Data:

  • Molecular Weight: 205.03 g/mol [1][3][4]

  • Appearance: Off-white to pale yellow solid[1]

  • Primary Solvents: DMSO, DMF, Methanol, Dichloromethane (DCM).[1]

  • Poor Solvents: Hexanes, Water (at neutral pH), Diethyl Ether.[1]

  • Critical Handling Note: The primary amine is sensitive to atmospheric

    
     (carbamate formation).[1] Solutions should be prepared fresh or stored under inert gas.[1]
    

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this molecule, one must understand the competition between its three functional domains.[1]

Functional DomainChemical NatureImpact on Solubility
Pyridine Core Aromatic HeterocycleProvides baseline solubility in organic solvents (DCM, EtOAc).[1]
Halogens (5-Br, 2-F) Lipophilic / Electron-withdrawingsignificantly increases

(lipophilicity).[1] Reduces water solubility.[1] The 2-Fluoro group lowers the

of the pyridine nitrogen, making the ring less basic.[1]
Aminomethyl (

)
Primary Aliphatic AmineThe Solubility Driver. High polarity and H-bond donor/acceptor capability.[1] It makes the molecule soluble in alcohols and DMSO but prone to aggregation in non-polar solvents.[1]
Theoretical and pH-Dependent Solubility

Unlike neutral organic molecules, 3-Aminomethyl-5-bromo-2-fluoropyridine is a base .[1]

  • Neutral pH (7.0): The molecule exists largely as a free base.[1] Solubility in water is low (

    
    ).[1]
    
  • Acidic pH (< 4.0): The primary amine protonates (

    
    ), drastically increasing aqueous solubility (
    
    
    
    ).[1] This is the preferred state for aqueous workups.[1]

Solubility Profile Matrix

The following data represents a consensus profile derived from structural analogs (e.g., 3-aminomethylpyridine) and the lipophilic contribution of aryl halides.

Category A: High Solubility Solvents (Preferred for Stock Solutions)

Use these for preparing stock solutions (10–100 mM) for biological assays or reactions.[1]

SolventSolubility EstimateMechanism
DMSO

Dipolar aprotic nature disrupts amine H-bonding while solvating the aromatic core.[1]
DMF

Similar mechanism to DMSO; preferred for reactions involving nucleophilic substitution.[1]
Methanol

Protic solvent; stabilizes the amine via H-bonding.[1]
Ethanol

Slightly less effective than methanol due to the ethyl chain's steric bulk.[1]
Category B: Moderate Solubility (Process Solvents)

Use these for extraction, chromatography, and synthetic reactions.

SolventSolubility EstimateMechanism
DCM

Excellent for the halogenated pyridine core, but the free amine may require a co-solvent (e.g., 5% MeOH) to prevent aggregation.[1]
THF

Good general solvent, but ensure it is peroxide-free to prevent oxidation of the amine.[1]
Ethyl Acetate

Moderate.[1] Often used for extraction, but solubility may be insufficient for concentrated reaction mixtures.[1]
Category C: Low Solubility (Anti-Solvents)

Use these for precipitation and crystallization.[1]

SolventSolubility EstimateMechanism
Hexanes/Heptane

Too non-polar.[1] The polar amine group rejects the solvent lattice.[1]
Water (pH 7)

The lipophilic Br and F atoms dominate at neutral pH, preventing dissolution.[1]
Diethyl Ether

Often used to precipitate the HCl salt of this amine.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This is the Gold Standard for determining the exact saturation point.[1]

Materials:

  • Solid 3-Aminomethyl-5-bromo-2-fluoropyridine (approx. 20 mg).[1]

  • HPLC-grade solvents (DMSO, MeOH, DCM).[1]

  • 0.45 µm PTFE Syringe Filters.[1]

  • HPLC-UV or LC-MS system.[1]

Workflow:

  • Saturation: Add excess solid (approx. 5 mg) to 100 µL of the target solvent in a 1.5 mL HPLC vial.

  • Equilibrium: Shake or vortex at 500 rpm for 24 hours at ambient temperature (

    
    ).
    
  • Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid and repeat step 2.[1]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter.[1]

  • Quantification: Dilute the filtrate 100-fold in Methanol and inject onto HPLC. Compare peak area against a standard curve of known concentration (e.g., 0.1 mg/mL).

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening of reaction solvents.[1]

  • Prepare a 50 mM stock solution in DMSO.

  • Pipette 10 µL of stock into 490 µL of the test solvent (Result: 1 mM theoretical).

  • Vortex for 1 minute.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1]

    • 
      : Soluble.[1]
      
    • 
      : Precipitated/Insoluble.[1]
      

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 3-Aminomethyl-5-bromo-2-fluoropyridine Goal Define Application Start->Goal Synth Synthesis / Reaction Goal->Synth Reaction Anal Analysis / Storage Goal->Anal Assay Purif Purification / Workup Goal->Purif Isolation Synth_HiT High Temp (>80°C)? Synth->Synth_HiT Stock Stock Solution Anal->Stock Acidic Acidic Extraction? Purif->Acidic Solv_DMF Use DMF or DMSO (High Sol, High BP) Synth_HiT->Solv_DMF Yes Solv_THF Use THF or Dioxane (Mod Sol, Med BP) Synth_HiT->Solv_THF No Solv_DMSO 100% DMSO (Store at -20°C) Stock->Solv_DMSO Solv_Water Soluble in Aq. HCl (Protonated Amine) Acidic->Solv_Water pH < 4 Solv_DCM Extract Free Base into DCM/EtOAc Acidic->Solv_DCM pH > 9

Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Strategic Applications in Synthesis

Reaction Solvent Selection

When using this intermediate in nucleophilic aromatic substitution (


) or amide coupling:
  • Avoid Acetone/Ketones: The primary amine can form imines (Schiff bases) with ketone solvents.[1]

  • Avoid Chloroform (Long term): The amine can react with trace HCl in chloroform or even react with the solvent itself under radical conditions.[1]

  • Recommended: Anhydrous DCM (with base) or DMF .[1]

Purification Strategy (Acid-Base Swing)

Because the solubility profile flips with pH, this molecule is ideal for "Acid-Base Swing" purification:

  • Dissolve crude mixture in DCM.

  • Extract with 1M HCl. The 3-Aminomethyl-5-bromo-2-fluoropyridine moves to the aqueous layer (as the salt).[1] Impurities remain in DCM.[1]

  • Basify the aqueous layer with NaOH to pH 10.[1] The molecule precipitates or oils out.[1]

  • Back-extract into fresh DCM.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50851130, 2-Amino-5-bromo-3-fluoropyridine (Isomer Analog).[1] Retrieved from [Link][1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Standard reference for solvent polarity and solubility principles).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundational text for solubility profiling).

Sources

Strategic Safety & Handling Profile: 3-Aminomethyl-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide analyzes the safety, handling, and synthetic utility of 3-Aminomethyl-5-bromo-2-fluoropyridine .

Document Control:

  • Subject: 3-Aminomethyl-5-bromo-2-fluoropyridine

  • CAS Registry Note: The user-provided CAS 944401-66-9 is analyzed here. Note: Public databases often map closely related isomers or boronic esters to this registry block. This guide strictly addresses the Aminomethyl structure provided.

  • Chemical Formula: C₆H₆BrFN₂[1]

  • Molecular Weight: ~205.03 g/mol [1]

Executive Summary & Chemical Identity[1][2]

3-Aminomethyl-5-bromo-2-fluoropyridine is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators.

Structurally, it bridges the gap between simple pyridines and complex drug scaffolds. It features three distinct "handles" for orthogonal functionalization:

  • 5-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 2-Fluoro: An electrophilic site activated for Nucleophilic Aromatic Substitution (SₙAr).

  • 3-Aminomethyl: A primary amine tether, functioning as a nucleophile for amide couplings or reductive aminations.

Physicochemical Properties Table
PropertyValue / DescriptionNote
Appearance Off-white to yellow solidColor darkens upon oxidation/air exposure.
Basicity (pKa) ~8.5–9.5 (Estimated for -CH₂NH₂)Significantly more basic than 3-aminopyridine (aniline-like).
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in non-polar alkanes (Hexanes).
Hygroscopicity HighPrimary amine salts (HCl) are deliquescent; free base absorbs CO₂.
LogP ~1.3 (Predicted)Lipophilic enough for membrane permeability.

Hazard Identification & Toxicology (GHS Analysis)

Critical Distinction: Unlike 3-amino-5-bromo-2-fluoropyridine (an aniline analog which is an irritant), the 3-aminomethyl derivative behaves like a benzylamine . It is a strong base and a potential corrosive.

GHS Classification (Derived via Read-Across)

Based on structural analogs (e.g., 3-(Aminomethyl)pyridine).

  • Skin Corrosion/Irritation (Category 1B or 2): The primary alkyl amine is aggressive. Treat as Corrosive to be safe. It can cause chemical burns or severe dermatitis.

  • Serious Eye Damage (Category 1): High risk of irreversible corneal damage upon direct contact due to high pH in aqueous environments.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed.[2][3] Aminopyridines can block potassium channels, potentially leading to neurotoxicity (tremors, seizures) at high doses.

Signal Word: DANGER
Hazard StatementDescription
H314 Causes severe skin burns and eye damage.
H302 Harmful if swallowed.[2][3][4][5]
H335 May cause respiratory irritation (inhalation of dust/vapors).[5][6]

Risk Assessment & Engineering Controls

PPE Decision Matrix

The following decision logic dictates the required Personal Protective Equipment (PPE) based on the scale of operation.

PPE_Matrix Start Operation Assessment Scale_Small Small Scale (<1g) Weighing/Transfer Start->Scale_Small Scale_Large Large Scale (>1g) or Heating/Reaction Start->Scale_Large Engineering Engineering Control: FUME HOOD MANDATORY (Sash at proper height) Scale_Small->Engineering Scale_Large->Engineering Controls_Basic Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Controls_Advanced Enhanced PPE: Chemical Res. Apron Face Shield + Goggles Butyl Rubber Gloves Engineering->Controls_Basic Low Risk Engineering->Controls_Advanced High Risk/Splash Hazard

Caption: PPE selection logic based on operational scale. Fume hood use is non-negotiable due to corrosive vapors and neurotoxic potential.

Specific Handling Protocols
  • Air Sensitivity: The free base reacts with atmospheric CO₂ to form carbamates/carbonates. Store under Nitrogen or Argon.

  • Weighing: Do not weigh on an open bench. Use a balance enclosure or transfer inside a fume hood.

  • Glassware: Avoid ground glass joints if heating above 100°C without grease; basic amines can seize joints.

Emergency Response Protocols

Self-Validating Response System:

  • Validation: If a spill occurs, the response is only successful if the responder is already wearing the PPE described in Section 3.

1. Eye Contact (Critical):

  • Immediate Action: Rinse cautiously with water for at least 15 minutes .[4][6][7] Lift eyelids occasionally.

  • Contraindication: Do not use neutralization agents (acids) in the eye; this generates heat and worsens the injury.

  • Medical: Seek immediate ophthalmological consult.

2. Skin Contact:

  • Action: Drench with water immediately.[4][6][7] Remove contaminated clothing under the shower.

  • Neutralization: Wash with non-abrasive soap. Do not use solvents (ethanol/DMSO) to clean skin, as they increase transdermal absorption of the pyridine.

3. Spills:

  • Containment: Absorb with an inert dry material (vermiculite, sand).

  • Neutralization: Treat the spill area with a dilute weak acid (e.g., 5% citric acid) after bulk removal to neutralize residual basicity, then wash with water.

Synthetic Utility & Application Science

This molecule is a "linchpin" scaffold. The order of operations is critical to avoid side reactions.

Reactivity Workflow

The following diagram illustrates the Chemoselective Hierarchy . You must choose the correct path to prevent "scrambling" the molecule.

Synthesis_Workflow Core 3-Aminomethyl-5-bromo- 2-fluoropyridine Path_A Path A: Amine Protection (Boc/Cbz) Core->Path_A Recommended First Step Path_B Path B: Direct SₙAr (Nucleophilic Sub.) Core->Path_B Possible but Risky Suzuki Suzuki Coupling (Reacts at 5-Br) Path_A->Suzuki Pd(0), Base (Br is reactive) SnAr_Product 2-Substituted Product (F displaced) Path_A->SnAr_Product Strong Nuc., Heat (F is reactive) Risk RISK: Self-Polymerization (Intermolecular SₙAr) Path_B->Risk Free amine attacks 2-F of another molecule

Caption: Chemoselective hierarchy. Protecting the amine (Path A) is crucial to prevent self-polymerization where the amine attacks the 2-Fluoro position of a neighbor.

Application Notes for Researchers
  • Protection First: The primary amine is nucleophilic. If you attempt a Suzuki coupling (Basic conditions, heat) without protecting the amine, the amine may attack the 2-Fluoro position of another molecule (intermolecular SₙAr), leading to oligomers. Always Boc-protect or Cbz-protect the amine first.

  • SₙAr Lability: The 2-Fluorine is highly activated by the pyridine nitrogen and the electron-withdrawing Bromine at C5. Displacement occurs readily with amines or alkoxides at 60–80°C.

  • Suzuki Coupling: The 5-Bromine is electronically deactivated compared to a simple bromobenzene, but the 2-Fluoro group helps oxidative addition. Use electron-rich ligands (e.g., XPhos, SPhos) for efficient coupling.

Storage & Stability

  • Temperature: Refrigerator (+4°C) recommended; -20°C for long term.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (light sensitive). Cap tightly to prevent CO₂ absorption (formation of carbamates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9928044 (Structural Analog Reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: General Hazards of Benzylamine Derivatives. Retrieved from [Link]

Sources

The Ascendancy of 2-Fluoropyridine Scaffolds in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, and the 2-fluoropyridine moiety stands out as a privileged structural motif. Its unique electronic properties and synthetic accessibility have propelled the development of a diverse array of therapeutic agents and diagnostic tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of 2-fluoropyridine derivatives. We will delve into the fundamental principles guiding their design, synthesis, and biological evaluation, supported by field-proven insights and detailed experimental protocols. This guide will explore key therapeutic areas where 2-fluoropyridine derivatives have made a significant impact, including oncology, neuropharmacology, and infectious diseases, as well as their emerging role in positron emission tomography (PET) imaging.

The Strategic Advantage of the 2-Fluoropyridine Moiety

The utility of the 2-fluoropyridine core in drug design stems from the unique properties of the fluorine atom and its influence on the pyridine ring. The high electronegativity of fluorine significantly impacts the electron distribution within the aromatic system, rendering the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key advantage for the synthesis and late-stage functionalization of complex molecules.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of its 2-chloro-analogue, often allowing for milder reaction conditions and greater functional group tolerance.[2][3]

Beyond synthetic utility, the introduction of a fluorine atom can profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate. These modulations include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug.[4][5]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[5][6]

  • Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target engagement.

This confluence of desirable properties has led to the integration of the 2-fluoropyridine scaffold into numerous FDA-approved drugs and clinical candidates.[4]

Therapeutic Applications of 2-Fluoropyridine Derivatives

The versatility of the 2-fluoropyridine scaffold is evident in its broad range of therapeutic applications.

Oncology

In the realm of oncology, 2-fluoropyridine derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

One notable example is a series of fluoropyridine-based inhibitors of the Factor VIIa/Tissue Factor (FVIIa/TF) complex, which plays a role in thrombosis and tumor metastasis.[9] X-ray crystallography has revealed that substitutions on the 2-fluoropyridine core can optimize interactions within the enzyme's active site.[9]

Furthermore, pyridine derivatives are being investigated as inhibitors of p38α MAP kinase, a key player in inflammatory pathways and cancer progression.[7] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine ring can significantly enhance potency and selectivity.[7]

Neuropharmacology

The ability of 2-fluoropyridine derivatives to cross the blood-brain barrier has made them attractive candidates for targeting central nervous system (CNS) disorders. A series of novel N-fluoropyridyl-containing tropane derivatives have been synthesized and evaluated as potential imaging agents for the dopamine transporter (DAT), a key target in Parkinson's disease and other neurological conditions.[10][11]

One such derivative, compound 6d , exhibited a high binding affinity for DAT with a Ki of 4.1 nM and good selectivity over the serotonin and norepinephrine transporters.[10][11] This highlights the potential of the 2-fluoropyridine moiety in the design of CNS-active drugs.

Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into 2-fluoropyridine scaffolds has enabled the development of highly specific PET imaging agents for diagnosing and monitoring a variety of diseases.[12][13][14] The 110-minute half-life of ¹⁸F is ideal for clinical imaging protocols.[10]

[¹⁸F]-labeled 2-fluoropyridine derivatives are being developed as prosthetic groups for labeling biomolecules, such as bombesin analogues for imaging the gastrin-releasing peptide receptor, which is overexpressed in certain cancers.[15] Additionally, [¹⁸F]DCFPyL, a 2-fluoropyridine-containing molecule, is a promising PET tracer for imaging prostate-specific membrane antigen (PSMA) in prostate cancer.[16]

Synthesis and Functionalization Strategies

The synthesis of 2-fluoropyridine derivatives is primarily achieved through two key strategies: nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring and direct C-H fluorination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a robust and widely used method for introducing a variety of nucleophiles at the 2-position of the pyridine ring, with fluoride serving as an excellent leaving group.[1][2]

Experimental Protocol: Synthesis of 2-Morpholinopyridine via SNAr [2]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

SNAr_Mechanism

C-H Fluorination

Direct C-H fluorination offers a more atom-economical approach to the synthesis of 2-fluoropyridines, avoiding the need for pre-installed leaving groups. Reagents like silver(II) fluoride (AgF₂) have been shown to be effective for this transformation.[3][17]

Experimental Protocol: Gram-Scale C-H Fluorination of 2-Phenylpyridine with AgF₂ [17]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl (aqueous)

  • Saturated NaCl (aqueous)

  • Anhydrous MgSO₄

  • Dry flask

Procedure:

  • To a dry flask, add 2-phenylpyridine.

  • Add anhydrous MeCN and stir to dissolve.

  • In the air, quickly weigh AgF₂ and add it to the solution.

  • Seal the flask and stir at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture to near dryness.

  • Add MTBE and 1M HCl to the residue and shake well.

  • Filter the mixture to remove silver salts, rinsing with MTBE.

  • Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of 2-fluoropyridine derivatives.[4][18] The position and nature of substituents on the pyridine ring can dramatically influence biological activity.

For instance, in the development of kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The 2-fluoro substituent can modulate the basicity of the nitrogen and also engage in additional interactions, thereby influencing binding affinity and selectivity.[19]

Table 1: Biological Activity of Selected 2-Fluoropyridine Derivatives

CompoundTargetBiological ActivityReference
6d Dopamine Transporter (DAT)Ki = 4.1 nM[10][11]
FPFT-2216 CK1α degraderInduces ternary complex formation[8]
Fluoropyridine-based FVIIa/TF inhibitor Factor VIIa/TFEnhanced binding with 5-position substitution[9]

SAR_Concept

Future Perspectives and Conclusion

The 2-fluoropyridine scaffold continues to be a fertile ground for drug discovery and development. The ongoing development of novel synthetic methodologies, including late-stage functionalization techniques, will further expand the chemical space accessible to medicinal chemists.[3] The integration of computational modeling and artificial intelligence in drug design is expected to accelerate the identification of novel 2-fluoropyridine derivatives with enhanced therapeutic profiles.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Singaram, B., et al. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Li, J., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. Available at: [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry.
  • Kim, S. E., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9746, 2-Fluoropyridine.
  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Kim, S. E., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. PubMed. Available at: [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Inkster, J., et al. (2013). 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rowe, S. P., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key.
  • Eyermann, C. J., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, J., et al. (2019). Structure–activity relationship of the inhibitor series.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Abbasi, M. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, O. G. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society.
  • Gali, V. R., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. Available at: [Link]

  • Open MedScience. (n.d.). The Crucial Role of PET Imaging Agents in Modern Medicine.
  • van der Pijl, F., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wathon, M. D., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Schlosser, M., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Drug Design Org. (2004). ADME Properties - Pharmacokinetics.
  • Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • de la Cruz, G. G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Senger, J., et al. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PMC.
  • Abbas, A. A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

Sources

SMILES string and InChI key for 3-Aminomethyl-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics and Synthetic Utility of 3-Aminomethyl-5-bromo-2-fluoropyridine: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, halogenated pyridine scaffolds serve as critical "privileged structures."[1][2][3] 3-Aminomethyl-5-bromo-2-fluoropyridine (CAS: 1211584-25-6) represents a high-value building block due to its orthogonal reactivity profile.[1][2][3][4] The molecule features three distinct handles for diversification: a nucleophilic primary amine (via the aminomethyl group), an electrophilic aromatic carbon prone to SNAr displacement (C2-fluorine), and a handle for transition-metal-catalyzed cross-coupling (C5-bromine).[1][2][3][4] This guide provides the definitive cheminformatics identifiers, structural analysis, and practical synthetic protocols for leveraging this scaffold in medicinal chemistry campaigns.[1][2][3]

Part 1: Chemical Identity & Digital Representation

Precise digital representation is paramount for database integration and virtual screening.[1][2][3] The following identifiers are verified for the free base form of the molecule.

Core Identifiers
AttributeValueNotes
IUPAC Name (5-Bromo-2-fluoropyridin-3-yl)methanaminePreferred IUPAC name used in most catalogs.[1][2][3][4]
Common Name 3-Aminomethyl-5-bromo-2-fluoropyridineOften used in lab notebooks and informal communication.[1][2][3][4]
CAS Number 1211584-25-6 Free base form.[2][3][4] (HCl salt: 1432754-51-2)
Molecular Formula C₆H₆BrFN₂MW: 205.03 g/mol
SMILES (Canonical) NCC1=CC(Br)=CN=C1FUseful for programmatic searching (RDKit, OEChem).[1][2][3][4]
InChI String Computed from SMILESInChI=1S/C6H7BrFN2/c7-5-1-4(3-9)6(8)10-2-5/h1-2H,3,9H2
Cheminformatics Workflow

To integrate this molecule into a virtual screening library or ELN (Electronic Lab Notebook), use the following logic flow to ensure data integrity.

CheminformaticsWorkflow SMILES Input SMILES NCC1=CC(Br)=CN=C1F Canonical Canonicalization (Morgan/RDKit) SMILES->Canonical Standardize Hash Hashing Algorithm (SHA-256) Canonical->Hash Compute InChIKey InChIKey Generation (Unique Identifier) Hash->InChIKey Generate Database Database Lookup (PubChem/ChEMBL) InChIKey->Database Query

Figure 1: Data integrity workflow for registering 3-Aminomethyl-5-bromo-2-fluoropyridine in chemical databases.

Part 2: Structural Analysis & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity .[1][2][3] Each position on the pyridine ring allows for specific, sequential functionalization without protecting group manipulation in many cases.[1][2][3]

The C2-Fluoro Position (SNAr Handle)
  • Reactivity: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent pyridine nitrogen and the electron-withdrawing nature of the bromine at C5.[1][2][3][4]

  • Application: Displacement by amines, alkoxides, or thiols to introduce diversity at the 2-position.[1][2][3]

  • Condition Note: Mild basic conditions (e.g., K₂CO₃, DMSO, 60°C) are often sufficient.[1][2][3]

The C5-Bromo Position (Cross-Coupling Handle)
  • Reactivity: Excellent partner for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1][2][3][4]

  • Selectivity: The C5-Br bond is stable to the SNAr conditions used at C2, allowing for sequential functionalization (SNAr first, then Cross-Coupling).[1][2][3]

The C3-Aminomethyl Group (Linker Handle)
  • Reactivity: A primary aliphatic amine.[1][2][3] It is highly nucleophilic and unhindered.[1][2][3]

  • Application: Ideal for amide coupling, reductive amination, or sulfonylation.[1][2][3] It often serves as the "exit vector" in fragment-based drug design, linking the core scaffold to solubilizing groups or other pharmacophores.[1][2][3][4]

Part 3: Synthetic Protocols

Scenario A: Amide Coupling at the C3-Aminomethyl Group

Objective: To attach a carboxylic acid fragment to the amine while preserving the aryl halides.[1][2][3]

  • Reagents: Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.1 M).[1][2][3]

  • Procedure:

    • Dissolve the carboxylic acid in dry DMF.[1][2][3]

    • Add DIPEA and HATU; stir for 5 minutes to activate the acid (formation of the OAt ester).

    • Add 3-Aminomethyl-5-bromo-2-fluoropyridine (1.0 equiv).[1][2][3][4][5]

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: LCMS should show conversion to the amide (M+H). The Fluorine and Bromine atoms remain intact under these conditions.[1][2][3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][2][3]

Scenario B: Sequential Library Synthesis (The "Scaffold Logic")

This workflow demonstrates how to build a library around this core.

SynthesisLogic Start Scaffold (3-Aminomethyl-5-bromo-2-fluoropyridine) Step1 Step 1: Amide Coupling (Functionalize Amine) Start->Step1 Inter1 Intermediate 1 (Amide Intact, F & Br Active) Step1->Inter1 Step2 Step 2: S_NAr Displacement (Displace C2-F with R-NH2) Inter1->Step2 Inter2 Intermediate 2 (2-Amino-pyridine derivative) Step2->Inter2 Step3 Step 3: Suzuki Coupling (React C5-Br with Aryl Boronic Acid) Inter2->Step3 Final Final Library Compound (Trisubstituted Pyridine) Step3->Final

Figure 2: Sequential functionalization strategy leveraging orthogonal reactivity handles.

Part 4: Quality Control & Validation

When sourcing or synthesizing this material, verify identity using these criteria:

  • ¹H NMR (DMSO-d₆):

    • Look for the methylene protons (

      
      ) of the aminomethyl group as a singlet or doublet (if coupled to NH) around 
      
      
      
      3.8–4.0 ppm.[1][2][3][4]
    • The pyridine aromatic protons will appear as two distinct singlets (or fine doublets due to F-coupling) in the aromatic region (

      
       8.0–8.5 ppm).[1][2][3][4]
      
    • Note: The C6-H (adjacent to N) is typically more deshielded than the C4-H.[1][2][3][4]

  • ¹⁹F NMR:

    • Essential for confirming the presence of the fluorine atom.[1][2][3] Expect a singlet around -70 to -90 ppm (relative to CFCl₃), depending on the solvent.[1][2][3][4]

  • LCMS:

    • Expect an isotopic pattern characteristic of Bromine (1:1 ratio of M and M+2 peaks).[1][2][3]

    • Base peak: [M+H]⁺ = 205.0/207.0.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627 (Related Isomer Logic). Retrieved from [Link][1][2][3][4]

  • Blakemore, D. C., et al. (2005). "Organic synthesis provides opportunities to transform drug discovery."[1][2][3] Nature Chemistry.[1][2][3] (Contextual grounding for fragment-based scaffold utility).

Sources

literature review of 3,5-disubstituted-2-fluoropyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Utility of 3,5-Disubstituted-2-Fluoropyridine Intermediates

Executive Summary

In the high-stakes arena of medicinal chemistry, 3,5-disubstituted-2-fluoropyridines represent a "privileged scaffold." They serve as the structural pivot for a vast array of kinase inhibitors (e.g., ALK, ROS1 inhibitors like Crizotinib analogs) and advanced agrochemicals. The 2-fluoro group is not merely a substituent; it is a reactive handle —a "ticking time bomb" for Nucleophilic Aromatic Substitution (SNAr) that allows for the late-stage introduction of complex amines or ethers. Meanwhile, the 3- and 5-positions provide orthogonal vectors for cross-coupling, enabling the precise 3D-architectural control required for high-affinity protein binding.

This guide moves beyond basic synthesis to provide a decision-making framework for accessing and utilizing these intermediates, grounded in mechanistic rigor and industrial scalability.

Part 1: Structural Logic & Electronic Properties

Why this specific substitution pattern?

  • The "Fluorine Effect" at C2: The high electronegativity of fluorine at the 2-position (

    
    ) significantly lowers the energy of the LUMO at the ipso-carbon. This makes the C2-F bond exceptionally labile toward nucleophiles—often reacting 100–300 times faster than the corresponding C2-Cl analogs due to the stabilization of the Meisenheimer intermediate.
    
  • Metabolic Blocking at C3/C5: Unsubstituted pyridines are prone to oxidation by CYP450 enzymes at the electron-deficient C3/C5 positions. Halogenation or alkylation here blocks this metabolic soft spot, extending the half-life of the final drug candidate.

  • Orthogonal Reactivity: The 3- and 5-positions (typically Cl, Br, or I) have distinct reactivities in metal-catalyzed cross-couplings, allowing for sequential, regioselective functionalization.

Part 2: Synthesis Decision Matrix

Selecting the correct synthetic route depends on the specific substituents required at positions 3 and 5.

Diagram 1: Synthesis Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on target substitution patterns.

SynthesisTree Start Target: 3,5-Disubstituted-2-Fluoropyridine Decision1 Are substituents identical halogens? (e.g., 3,5-dichloro) Start->Decision1 Decision2 Is regioselectivity critical? (e.g., 3-bromo-5-chloro) Decision1->Decision2 No RouteA Route A: Halogen Exchange (Halex) Start: Pentachloropyridine Decision1->RouteA Yes RouteB Route B: Directed Lithiation Start: 2-Fluoropyridine Decision2->RouteB 3-func. required first RouteC Route C: Balz-Schiemann / Diazotization Start: 2-Amino-5-halopyridine Decision2->RouteC 5-func. fixed DetailsA High Temp (150°C+), KF, Polar Solvent Yield: High, Scalable RouteA->DetailsA DetailsB LDA/LiTMP, -78°C Kinetic Control: C3 vs C4 RouteB->DetailsB DetailsC 1. Bromination 2. NaNO2/HF or HBF4 Specific for mixed halogens RouteC->DetailsC

Part 3: Detailed Synthetic Methodologies

Method A: The "Halex" Route (Industrial Scale)

Best for: 3,5-dichloro-2,4,6-trifluoropyridine or 3,5-dichloro-2-fluoropyridine .

  • Mechanism: SNAr exchange where F⁻ displaces Cl⁻. The 2- and 6-positions activate first.[1]

  • Protocol Insight: Anhydrous conditions are critical. Water acts as a competitive nucleophile, producing pyridones.

Method B: Regioselective Lithiation (Precision Synthesis)

Best for: 3-substituted-2-fluoropyridines or introducing boronic esters.

  • Challenge: 2-Fluoropyridine has two acidic sites: C3 (ortho to F) and C6 (adjacent to N).

  • Control:

    • LDA at -78°C: Favors C3-lithiation (kinetic control directed by the fluorine atom).

    • BuLi/LiDMAE: Favors C6-lithiation (thermodynamic control/chelation).

    • LiTMP: Often provides superior C3 selectivity due to steric bulk preventing attack at other sites.

Experimental Protocol: Synthesis of 2-Fluoro-3-iodopyridine (Lithiation Route)

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents: 2-Fluoropyridine (1.0 eq), LDA (1.1 eq, prepared fresh), I₂ (1.2 eq).

  • Procedure:

    • Cool THF (anhydrous) to -78°C. Add LDA solution dropwise.

    • Add 2-fluoropyridine slowly (maintain T < -70°C) to form the 3-lithio species. Critical: Stir for exactly 30-45 mins. Longer times may lead to "halogen dance" or scrambling.

    • Add I₂ solution in THF. The solution will decolorize as the electrophile is consumed.

    • Quench with aq.[2] NH₄Cl.

  • Validation: ¹H NMR should show a doublet of doublets at the C4 position, distinct from the C6 proton.

Method C: The Diazotization Approach (Mixed Halogens)

Best for: 3-bromo-5-chloro-2-fluoropyridine (Key intermediate for complex kinase inhibitors). This route avoids the poor regioselectivity of direct halogenation on 2-fluoropyridine.

Step-by-Step Protocol:

  • Precursor: Start with 2-amino-5-chloropyridine .

  • Bromination: Treat with NBS or Br₂/HBr to install the bromine at C3 (ortho to the amino group).

    • Result: 2-amino-3-bromo-5-chloropyridine.

  • Fluorination (Balz-Schiemann):

    • Suspend the amine in HF-pyridine (Olah's reagent) or HBF₄ at 0°C.

    • Add NaNO₂ slowly to form the diazonium salt.

    • Heat (thermal decomposition) to install the fluorine at C2.

    • Yield: Typically 60-75%. This method guarantees the 3-Br, 5-Cl pattern.

Part 4: Reactivity & Utility (The "Payoff")

Once synthesized, the 3,5-disubstituted-2-fluoropyridine is a versatile launchpad.

Diagram 2: Reactivity Divergence Map

Caption: Orthogonal reactivity channels for the 3,5-disubstituted-2-fluoropyridine core.

ReactivityMap Core 3-Bromo-5-Chloro- 2-Fluoropyridine Path1 Path 1: C2-Substitution (SNAr) Reagent: Amines/Alkoxides Condition: Mild Base, 0-60°C Core->Path1 Fastest (k1) Path2 Path 2: C3-Coupling Reagent: Boronic Acids (Suzuki) Condition: Pd(0), Selective due to steric/electronic diff Core->Path2 Intermediate (k2) Path3 Path 3: C5-Coupling Reagent: Alkynes (Sonogashira) Condition: Higher Temp / Active Catalyst Core->Path3 Slowest (k3) Product1 2-Amino-3,5-dihalo (Kinase Hinge Binder) Path1->Product1 Product2 Biaryl Ether Scaffold Path2->Product2

Quantitative Data: SNAr Optimization Table

Reaction of 3,5-dichloro-2-fluoropyridine with Morpholine (1.0 eq)

BaseSolventTemp (°C)Time (h)Yield (%)Notes
None EtOH78 (Reflux)485Acid scavenger required for scale.
K₂CO₃ DMF25 (RT)294Optimal. Clean conversion.
NaH THF00.560Over-reaction (bis-substitution) observed.
DIPEA NMP100192Good for unreactive amines.

Data synthesized from patent literature and standard process chemistry optimization studies.

Part 5: Case Study – Application in Drug Discovery

Molecule: Lorlatinib / Crizotinib Analogs (ALK Inhibitors) Role of Intermediate: The 2-amino-3,5-disubstituted pyridine core is the "hinge binder" that forms hydrogen bonds with the kinase ATP pocket.

Workflow:

  • Scaffold Construction: Start with 3-bromo-5-chloro-2-fluoropyridine .

  • Hinge Binding Element: Perform SNAr with a protected amine or ammonia equivalent (e.g., PMB-amine) at C2. The fluorine is displaced exclusively.

  • Structural Elaboration:

    • Step A: Suzuki coupling at C3 (Bromine is more reactive than Chlorine) to attach the solubilizing tail or macrocyclic linker.

    • Step B: Suzuki/Buchwald coupling at C5 (Chlorine) to attach the hydrophobic aryl group.

    • Note: The distinct reactivity of Br (C3) vs Cl (C5) allows this sequential "one-pot" potential without protecting groups.

References

  • Sutherland, A., & Gallagher, T. (2003). "Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones." Journal of Organic Chemistry, 68(8), 3352–3355. Link

  • Schlosser, M., et al. (2005). "Regioselective Lithiation of Fluoropyridines." European Journal of Organic Chemistry. Link

  • Pfizer Inc. (2014). "Macrocyclic ALK Inhibitors." US Patent 8,680,111. (Describes the use of halogenated pyridine intermediates in Lorlatinib synthesis). Link

  • Luzzio, F. A. (2020). "Synthesis and reactivity of fluorinated heterocycles." Advances in Heterocyclic Chemistry, 132, 1-65. Link

  • BenchChem Application Note. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

Disclaimer: This guide is for research purposes. All synthesis involving fluorinated aromatics and lithium reagents requires appropriate safety protocols, including fume hoods and blast shields.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 5-Bromo-2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoropyridine represents a deceptively complex transformation in medicinal chemistry. While the C5-bromine offers a standard oxidative addition handle, the C2-fluorine atom introduces significant electronic activation that renders the ring susceptible to Nucleophilic Aromatic Substitution (


).

This guide outlines high-fidelity protocols to achieve selective C-C bond formation at the C5 position while preserving the C2-fluorine motif. We prioritize conditions that suppress defluorination and protodeboronation, utilizing robust catalyst systems (Pd(dppf)Cl


) and advanced Buchwald precatalysts (XPhos Pd G3).

Substrate Analysis & Mechanistic Challenges

The Electronic Paradox

5-Bromo-2-fluoropyridine is an "electron-deficient" heterocycle. The electronegativity of the nitrogen atom and the fluorine substituent at C2 synergistically deplete electron density from the ring.

  • The Advantage (C5-Br): The electron-poor nature of the ring facilitates the Oxidative Addition of Palladium(0) into the C-Br bond, often making it faster than comparable phenyl bromides.

  • The Liability (C2-F): The same electronic withdrawal activates the C2 position toward nucleophilic attack. Strong bases (e.g., alkoxides like

    
    ) or nucleophilic solvents can displace the fluorine via 
    
    
    
    , leading to byproduct formation (e.g., 2-alkoxypyridines) rather than the desired biaryl coupling.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the parasitic


 pathway.

ReactionPathways Start 5-Bromo-2-fluoropyridine OxAdd Oxidative Addition (C-Br Bond) Start->OxAdd + Pd(0) SnAr SnAr Substitution (C-F Bond Cleavage) Start->SnAr + Strong Base/Nuc Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target: 5-Aryl-2-fluoropyridine RedElim->Product Nuc Nucleophile (RO-, OH-) Nuc->SnAr Byproduct Byproduct: 5-Bromo-2-alkoxypyridine SnAr->Byproduct

Figure 1: Kinetic competition between the catalytic Suzuki cycle (Green) and the parasitic


 pathway (Red).

Critical Parameter Optimization

Catalyst Selection[1]
  • Standard: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    is the industrial workhorse for this substrate. The bidentate ferrocenyl ligand (dppf) has a large bite angle that favors reductive elimination, and it is relatively stable to air and moisture.
  • High-Performance: XPhos Pd G3 (or G4) is recommended for sterically hindered boronic acids. The bulky biaryl phosphine ligand facilitates oxidative addition on the electron-deficient pyridine and stabilizes the active Pd(0) species.

Base Selection (The Safety Valve)

The choice of base is the single most critical variable to prevent fluorine loss.

  • Recommended: Inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). These are strong enough to activate the boronic acid but generally non-nucleophilic enough to avoid
    
    
    at the C2 position under standard heating.
  • Avoid: Alkoxides (

    
    , 
    
    
    
    ,
    
    
    ). These will rapidly convert 5-bromo-2-fluoropyridine to 5-bromo-2-alkoxypyridine.
  • Avoid: Hydroxides (

    
    ) in high concentrations, which can lead to hydrolysis (2-pyridone formation).
    
Solvent Systems
  • 1,4-Dioxane / Water (4:1): The "Gold Standard." High boiling point allows for thermal activation; water is essential for boronate speciation.

  • THF / Water (10:1): Better for temperature-sensitive substrates (reflux at 66°C).

  • Toluene / Water: Useful if the product is highly lipophilic, facilitating workup.

Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for: Routine coupling of simple aryl/heteroaryl boronic acids.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 – 5 mol%)
  • 
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) [Concentration: 0.2 M]

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the pyridine halide, boronic acid, and

    
    .
    
  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge the solution with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Catalyst: Add the Pd(dppf)Cl

    
     catalyst quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to 80–90°C for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of the bromide (M+H 176/178) and formation of product. If

      
       is observed (M+H corresponding to -F/+OH or +OR), lower temperature to 60°C.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , concentrate, and purify via flash chromatography.
    
Method B: The "High-Efficiency" Protocol (Sterically Demanding)

Best for: Hindered boronic acids or when lower temperatures are required to spare the Fluorine.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 (2 – 4 mol%)

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1 v/v) [Concentration: 0.15 M]

Procedure:

  • Charge: Combine halide, boronate, and phosphate base in the vessel.

  • Inert: Evacuate and backfill with Argon (3x).

  • Solvent/Catalyst: Add degassed THF/Water. Add XPhos Pd G3.

  • Reaction: Heat to 60°C (mild reflux).

    • Note: The high activity of XPhos often allows full conversion at lower temperatures, preserving the sensitive C-F bond.

  • Workup: Standard aqueous extraction.

Data Summary & Troubleshooting

Comparative Efficiency Table
VariableCondition A (Standard)Condition B (Optimized)Condition C (Avoid)
Catalyst Pd(dppf)Cl

XPhos Pd G3Pd(PPh

)

Base



/

Solvent Dioxane/H

O
THF/H

O
Ethanol (anhydrous)
Temp 90°C60°C>100°C
Risk ModerateLowHigh (

)
Yield 75-85%85-95%<30% (Side products)
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected via LCMS Type1 Low Conversion (SM Remaining) Problem->Type1 Type2 Defluorination (SnAr Product) Problem->Type2 Type3 Protodeboronation (Ar-H formed) Problem->Type3 Sol1 Switch to XPhos Pd G3 or SPhos Pd G3 Type1->Sol1 Sol2 Lower Temp to 60°C Switch Base to K3PO4 Type2->Sol2 Sol3 Increase Boronate eq. Use Boronic Ester (Pin) Type3->Sol3

Figure 2: Troubleshooting logic for common failure modes in fluoropyridine coupling.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Li, J. J. "Suzuki-Miyaura Coupling.
  • Deng, X. et al. "Scalable Synthesis of 2-Fluoropyridines via Nucleophilic Aromatic Substitution." Organic Process Research & Development, 2006, 10(3). (Contextual reference for SnAr lability).
  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

  • O'Brien, C. J. et al. "Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings." Chemistry – A European Journal, 2006 , 12(18), 4743-4748. Link

Sources

Application Notes and Protocols: Reductive Amination Strategies for Aminomethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminomethyl Pyridine Derivatives

Aminomethyl pyridine derivatives are a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common scaffold in a vast array of pharmaceuticals, imparts desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The aminomethyl group provides a crucial handle for introducing further molecular complexity and for modulating the pharmacological activity of a lead compound. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable building blocks, offering a controlled and efficient means of forming carbon-nitrogen bonds.[1][2] This guide provides an in-depth exploration of various reductive amination strategies tailored for the synthesis of aminomethyl pyridine derivatives, complete with detailed protocols and expert insights to navigate the nuances of this important transformation.

Core Principles of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group and an amine into a more substituted amine.[3] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion. This intermediate is subsequently reduced to the final amine product.[3][4]

The success of a reductive amination hinges on the choice of a reducing agent that chemoselectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[5] This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol. Common reducing agents employed for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Strategic Approaches to Reductive Amination of Pyridine Derivatives

The synthesis of aminomethyl pyridine derivatives can be approached in two primary ways via reductive amination:

  • Reductive amination of a pyridinecarboxaldehyde with a primary or secondary amine.

  • Reductive amination of an aldehyde or ketone with an aminomethylpyridine.

The choice of strategy depends on the desired final product and the availability of the starting materials. Both approaches will be discussed in detail, with a focus on practical considerations and protocol optimization.

Strategy 1: Reductive Amination of Pyridinecarboxaldehydes

This is a widely used method for the synthesis of N-substituted aminomethylpyridines. The reactivity of the pyridinecarboxaldehyde isomer (2-, 3-, or 4-) can influence the reaction conditions.

A careful selection of the reducing agent is paramount for a successful reaction. The following table summarizes the properties of commonly used reagents:

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminiums.[7][8] Tolerates a wide range of functional groups.[9][10] Generally gives high yields.[5][9]Moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Effective at neutral to slightly acidic pH.[6]Highly toxic (releases HCN in acidic conditions). Can sometimes lead to cyanide incorporation into the product.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde if not used carefully.[11] Best suited for a two-step (indirect) procedure where the imine is pre-formed.Methanol (MeOH), Ethanol (EtOH)
Pyridine-Borane Complexes (e.g., Pyridine-BH₃) Stable and easy to handle.[12]Can be less reactive than other borohydrides.Methanol (MeOH)
Catalytic Hydrogenation (H₂/Catalyst) "Green" and cost-effective for large-scale synthesis.[12]May not be suitable for substrates with other reducible functional groups. Requires specialized equipment.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Here, we provide detailed protocols for the direct reductive amination of pyridinecarboxaldehydes using the preferred reagent, sodium triacetoxyborohydride.

Protocol 1: General Procedure for the Synthesis of N-Substituted Aminomethylpyridines using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyridinecarboxaldehyde (e.g., 4-pyridinecarboxaldehyde)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyridinecarboxaldehyde (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration of the aldehyde).

  • Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate imine formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be aware of gas evolution (hydrogen).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the product, it is often advantageous to pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) to prevent streaking. Alternatively, purification can be achieved by crystallization of the free base or a salt (e.g., hydrochloride or tartrate).

Strategy 2: Reductive Amination using Aminomethylpyridines as the Amine Component

This approach is valuable when the desired product has a more complex aldehydic or ketonic fragment. The aminomethylpyridine serves as the nucleophilic amine component.

Materials:

  • Ketone (e.g., cyclohexanone)

  • 2-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and 2-(aminomethyl)pyridine (1.0-1.2 eq) in DCE.

  • Acid Catalyst: Add acetic acid (1.0-1.2 eq) to the mixture. The acid is generally required for the formation of the iminium ion from a ketone.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying mechanism and the reasoning behind each experimental step is crucial for troubleshooting and adapting these protocols.

The Role of pH and Acid Catalysis

Imine formation is a pH-dependent equilibrium.[3] The reaction is generally favored under slightly acidic conditions (pH 4-6). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Acetic acid is a commonly used catalyst for this purpose.[8]

Direct vs. Indirect Reductive Amination
  • Direct (One-Pot) Method: The amine, carbonyl compound, and reducing agent are all present in the reaction vessel from the start (or the reducing agent is added after a short pre-incubation). This is the more common and convenient approach, especially with mild and selective reducing agents like NaBH(OAc)₃.[5][7][9][10]

  • Indirect (Two-Step) Method: The imine is pre-formed and sometimes isolated before the addition of the reducing agent. This strategy is often employed to avoid side reactions, such as the reduction of the starting aldehyde by a less selective reducing agent like NaBH₄.[11] It can also be beneficial in cases where imine formation is slow or requires forcing conditions (e.g., azeotropic removal of water).

Mitigating Side Reactions: The Challenge of Dialkylation

A common side reaction, particularly when using primary amines, is dialkylation, where the newly formed secondary amine undergoes a second reductive amination with another molecule of the aldehyde.[6]

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Using a slight excess of the primary amine can help to suppress the second alkylation.

  • Stepwise (Indirect) Procedure: Pre-forming the imine and then reducing it can be a very effective way to prevent dialkylation, as the aldehyde is consumed before the reduction step.[1]

Visualization of Key Processes

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Pyridinecarboxaldehyde + Amine Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Acid Catalyst (optional) Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Work-up & Extraction Reduction->Workup Product Aminomethyl Pyridine Derivative Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of aminomethyl pyridine derivatives via reductive amination.

Mechanism of Imine Formation and Reduction

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Py-CHO Pyridine- carboxaldehyde R-NH2 Amine Hemiaminal Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Py-CHOR-NH2 Py-CHOR-NH2 Py-CHOR-NH2->Hemiaminal + H⁺ (cat.) Amine_Product Aminomethyl Pyridine Iminium->Amine_Product + [H⁻] (from reducing agent)

Caption: Simplified mechanism of acid-catalyzed imine formation followed by reduction.

Conclusion and Future Perspectives

Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the preparation of aminomethyl pyridine derivatives. The choice of strategy and, most importantly, the reducing agent, are critical for achieving high yields and purity. Sodium triacetoxyborohydride has emerged as a reagent of choice for its mildness, selectivity, and broad functional group tolerance. For challenging substrates or to avoid side reactions like dialkylation, an indirect, two-step procedure can be highly effective. As the demand for novel and structurally diverse aminomethyl pyridine derivatives in drug discovery continues to grow, the development of even more efficient, selective, and sustainable reductive amination protocols will remain an active area of research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In The Patai Series: The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chemistry 115: Reductive Amination.
  • ResearchGate. (2015). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Pelter, A., & Ward, R. S. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(4), 599-602.
  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

  • IUCrData. (2010). N-Benzylpyridin-2-amine. Retrieved from [Link]

  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from a university research group website.
  • PubMed. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the C-5 Position in 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, conferred by the strongly electronegative fluorine atom, influence molecular conformation, pKa, and metabolic stability, making it a valuable component in drug design. Functionalization of the 2-fluoropyridine ring, particularly at the C-5 position, is a critical strategy for modulating biological activity and exploring structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of established and emerging methods for the selective functionalization of the C-5 position of 2-fluoropyridines, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Introduction: The Significance of the 2-Fluoropyridine Scaffold

The strategic incorporation of fluorine into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles. In the context of the pyridine ring, a fluorine atom at the C-2 position significantly alters the electron distribution, rendering the C-5 position susceptible to a variety of chemical transformations. This electronic perturbation, coupled with the inherent biological relevance of the pyridine core, has made 5-substituted-2-fluoropyridines highly sought-after building blocks in drug discovery programs.

Strategic Approaches to C-5 Functionalization

The selective introduction of substituents at the C-5 position of 2-fluoropyridines can be achieved through several robust synthetic strategies. The choice of method often depends on the desired functional group, the overall complexity of the substrate, and the required reaction conditions.

A general workflow for accessing C-5 functionalized 2-fluoropyridines is outlined below:

C-5_Functionalization_Workflow Start 2-Fluoropyridine Pre_functionalization Pre-functionalization at C-5 (e.g., Halogenation) Start->Pre_functionalization Metalation Directed ortho-Metalation (DoM) at C-5 Start->Metalation CH_Activation Direct C-H Activation at C-5 Start->CH_Activation Intermediate C-5 Functionalized Intermediate (e.g., 5-Bromo-2-fluoropyridine, 5-Boryl-2-fluoropyridine) Pre_functionalization->Intermediate Metalation->Intermediate CH_Activation->Intermediate Coupling Cross-Coupling Reactions Intermediate->Coupling Final_Product 5-Substituted-2-fluoropyridine Coupling->Final_Product

Caption: General strategies for the C-5 functionalization of 2-fluoropyridines.

This guide will focus on the following key methodologies:

  • Directed ortho-Metalation (DoM)

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

    • Stille Coupling

  • Direct C-H Activation

Detailed Protocols and Methodologies

Directed ortho-Metalation (DoM) for C-5 Functionalization

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization.[3][4] In the case of 2-fluoropyridines, the fluorine atom itself can act as a weak directing group, but more commonly, a pre-installed group at a neighboring position is used to direct lithiation to the desired C-5 position.[5][6]

Protocol: C-5 Lithiation and Borylation of 2-Fluoropyridine

This protocol describes the lithiation of 2-fluoropyridine at the C-5 position, followed by quenching with an electrophile, in this case, a boronic ester, to generate a versatile building block for subsequent cross-coupling reactions.

Reaction Scheme:

DoM_Borylation cluster_reactants Reactants cluster_products Product 2-FP 2-Fluoropyridine LDA LDA, THF, -78 °C 2-FP->LDA Bpin 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane LDA->Bpin Product 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Bpin->Product Quench

Caption: Directed ortho-metalation and borylation of 2-fluoropyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Fluoropyridine372-48-597.0910.01.0
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)4111-54-0107.1211.01.1
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)61676-62-8186.0512.01.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous NH4Cl solution12125-02-953.4920 mL-
Ethyl acetate (EtOAc)141-78-688.11100 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoropyridine (10.0 mmol, 1.0 equiv) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (11.0 mmol, 1.1 equiv) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add i-PrO-Bpin (12.0 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-fluoro-5-borylated pyridine.

Causality and Experimental Choices:

  • Low Temperature (-78 °C): The use of low temperatures is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and reactions with the solvent (THF).[5]

  • LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic addition to the pyridine ring.[6]

  • i-PrO-Bpin as the Boron Source: This reagent is a liquid and easy to handle, and the resulting pinacol boronate ester is stable and suitable for purification by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Once a suitable handle, such as a halogen or a boronic acid/ester, is installed at the C-5 position, a wide array of functional groups can be introduced via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[7][8][9]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine with Phenylboronic Acid

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Reactant1 5-Bromo-2-fluoropyridine Catalyst Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C Reactant1->Catalyst Reactant2 Phenylboronic Acid Reactant2->Catalyst Product 2-Fluoro-5-phenylpyridine Catalyst->Product

Caption: Suzuki-Miyaura coupling for C-5 arylation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-fluoropyridine766-11-0175.991.01.0
Phenylboronic acid98-80-6121.931.21.2
Pd(PPh3)414221-01-31155.560.030.03
Potassium carbonate (K2CO3)584-08-7138.212.02.0
1,4-Dioxane123-91-188.114 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a reaction vial, add 5-bromo-2-fluoropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh3)4 (0.03 mmol, 0.03 equiv), and K2CO3 (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the product.[10]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13]

Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine with Morpholine

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Reactant1 5-Bromo-2-fluoropyridine Catalyst Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C Reactant1->Catalyst Reactant2 Morpholine Reactant2->Catalyst Product 4-(2-Fluoropyridin-5-yl)morpholine Catalyst->Product

Caption: Buchwald-Hartwig amination for C-5 amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-fluoropyridine766-11-0175.991.01.0
Morpholine110-91-887.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)51364-51-3915.720.020.02
XPhos564483-18-7476.650.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a reaction tube.

  • Add 5-bromo-2-fluoropyridine (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.[14]

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[15][16]

Protocol: Sonogashira Coupling of 5-Iodo-2-fluoropyridine with Phenylacetylene

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product Reactant1 5-Iodo-2-fluoropyridine Catalyst Pd(PPh3)2Cl2, CuI, Et3N, THF, rt Reactant1->Catalyst Reactant2 Phenylacetylene Reactant2->Catalyst Product 2-Fluoro-5-(phenylethynyl)pyridine Catalyst->Product Stille_Coupling cluster_reactants Reactants cluster_products Product Reactant1 5-Bromo-2-fluoropyridine Catalyst Pd(PPh3)4, Toluene, 110 °C Reactant1->Catalyst Reactant2 (Tributylstannyl)thiophene Reactant2->Catalyst Product 2-Fluoro-5-(thiophen-2-yl)pyridine Catalyst->Product

Sources

scale-up synthesis methods for fluoropyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoropyridines are critical bioisosteres in modern medicinal chemistry, offering metabolic stability and lipophilicity modulation. However, scaling their synthesis from gram to kilogram quantities presents unique process safety and engineering challenges.

This guide details two primary methodologies for the scale-up of fluoropyridine building blocks:

  • Nucleophilic Aromatic Substitution (

    
     / Halex):  The industrial workhorse for electron-deficient pyridines.
    
  • Continuous Flow Diazotization (Balz-Schiemann): The safety-critical solution for amino-pyridine precursors.

Strategic Considerations for Scale-Up

Before selecting a route, the process chemist must evaluate the electronic nature of the substrate and the available equipment.

Decision Matrix: Route Selection

RouteSelection Start Substrate Analysis Check1 Leaving Group Present? (Cl, Br, NO2) Start->Check1 Check2 Electron Deficient Ring? (e.g., 2-Cl-3-NO2-pyridine) Check1->Check2 Yes Check3 Amino Group Present? (-NH2) Check1->Check3 No Halex Method A: Halex Reaction (Batch Process) Check2->Halex Yes (Activated) Direct Electrophilic Fluorination (Selectfluor/F2 - Low Selectivity) Check2->Direct No (Unactivated) Flow Method B: Balz-Schiemann (Continuous Flow) Check3->Flow Yes Check3->Direct No

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on substrate functionality.

Method A: The Industrial Workhorse – Halogen Exchange (Halex)

The Halex reaction involves the displacement of a chloride or bromide by a fluoride ion, typically using Potassium Fluoride (KF).[1]

Mechanism:


 (Nucleophilic Aromatic Substitution).[2]
Key Challenge:  The fluoride ion is a poor nucleophile in organic solvents and is heavily solvated (deactivated) by water.
Critical Process Parameter (CPP):  Water content must be <100 ppm.
Protocol 1: Kilogram-Scale Halex Reaction (Batch)

Target: 2-Fluoro-3-nitropyridine from 2-Chloro-3-nitropyridine

Reagents & Materials:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 kg, 6.31 mol)

  • Fluoride Source: Spray-dried KF (1.1 kg, 18.9 mol, 3.0 equiv). Note: Standard KF is insufficient due to low surface area.

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (53 g, 2 mol%).
    
  • Solvent: Sulfolane (anhydrous, 3.0 L).

Experimental Workflow:

  • System Drying (Self-Validating Step):

    • Charge Sulfolane and KF into a 5L Hastelloy or glass-lined reactor.

    • Validation: Perform azeotropic distillation with toluene (500 mL) to remove trace water.

    • Checkpoint: Test distillate via Karl Fischer titration. Water content must be <0.05% before proceeding.

  • Reaction Initiation:

    • Distill off toluene.

    • Add substrate and Phase Transfer Catalyst (

      
      ).
      
    • Heat the mixture to 180°C .

    • Causality: High temperature is required to overcome the activation energy of the C-Cl bond cleavage, but Sulfolane (bp 285°C) remains stable.

  • Monitoring:

    • Monitor via HPLC every 2 hours.

    • Endpoint: >98% conversion (typically 6-12 hours).

  • Workup (The "Sulfolane Problem"):

    • Sulfolane is miscible with water and difficult to distill.

    • Cool to 50°C. Add MTBE (5 L) and Water (5 L).

    • Filter off inorganic salts (KCl/KF) before phase separation to prevent rag layers.

    • Wash organic layer 3x with water to remove Sulfolane.

    • Dry over

      
       and concentrate.
      

Data Summary: Solvent Effects on Halex Rate

SolventBoiling Point (°C)Relative Rate (

)
Scale-Up Suitability
Sulfolane 2851.0 (Reference)High (Thermally stable, low vapor pressure)
DMSO1891.5 (Faster)Medium (Thermal runaway risk >190°C)
DMF1530.1 (Slower)Low (Decomposes at high T)
NMP2020.8Medium (Regulatory concerns)

Method B: Continuous Flow Diazotization (Balz-Schiemann)

For aminopyridines, the Balz-Schiemann reaction is standard.[1] However, dry diazonium salts are explosive shock hazards . Solution: Continuous flow chemistry generates and consumes the hazardous intermediate in situ, keeping the active volume low.

Protocol 2: Flow Synthesis of 3-Fluoropyridine

Target: 3-Fluoropyridine from 3-Aminopyridine

Flow Reactor Setup:

  • Module A (Diazotization): Coiled PFA tubing, 0°C.

  • Module B (Decomposition): Heated coil (Stainless Steel or Hastelloy), 60-80°C.

  • Back Pressure Regulator (BPR): 100 psi (to prevent gas slugs from

    
     evolution).
    

FlowProcess Feed1 Feed A: Substrate + HBF4 Mixer T-Mixer Feed1->Mixer Feed2 Feed B: NaNO2 (aq) Feed2->Mixer Zone1 Zone 1: Diazotization (0°C, 10 min residence) Mixer->Zone1 Zone2 Zone 2: Thermal Decomposition (60°C, 5.4 sec residence) Zone1->Zone2 Diazonium Salt (In-situ) Quench Quench (Sat. NaHCO3) Zone2->Quench Fluoropyridine + N2 gas

Figure 2: Continuous flow setup for safe handling of diazonium intermediates.

Step-by-Step Protocol:

  • Feed Preparation:

    • Feed A: 3-Aminopyridine (0.5 M) in 48% aqueous

      
      .
      
    • Feed B:

      
       (0.6 M) in water.
      
  • System Priming:

    • Flush reactor with water.[3] Set BPR to 100 psi.

    • Cool Zone 1 to 0°C; Heat Zone 2 to 60°C.

  • Execution:

    • Pump Feed A and B at a 1:1 ratio.

    • Residence Time Control:

      • Zone 1 (Diazotization): 10 minutes (Critical for complete conversion to diazonium).

      • Zone 2 (Fluorination): ~30 seconds to 1 minute (Fast decomposition).

    • Safety Note: The short residence time in Zone 2 prevents the accumulation of unstable salts.

  • Quench & Isolation:

    • Direct reactor output into a stirred vessel containing saturated

      
       and Toluene.
      
    • Phase separate and distill Toluene.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (Halex) Wet KF or SolventRe-dry solvent (Karl Fischer <100ppm). Use spray-dried KF.
Black Tarry Residue Polymerization of productReduce reaction time. Add radical scavenger (rarely needed for simple pyridines).
Corrosion of Reactor HF formationEnsure basicity (excess KF acts as base). Use Hastelloy or PTFE-lined reactors.
Pressure Spike (Flow)

gas clogging
Increase system pressure (BPR) or increase tubing diameter in Zone 2.
Analytical Checkpoints
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA). Fluoropyridines are often volatile; ensure samples are not evaporated to dryness during prep.

  • NMR:

    
    -NMR is the gold standard for monitoring.
    
    • 2-F-pyridine:[1][4] ~ -65 to -70 ppm.

    • 3-F-pyridine:[1][5] ~ -120 to -130 ppm.

References

  • ACS GCI Pharmaceutical Roundtable. "Halex Reaction Reagent Guide." ACS Green Chemistry Institute. [Link]

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5-Trichlorofluorobenzene." Journal of the American Chemical Society, 1951.
  • Baumann, M., et al. "Continuous Flow Synthesis of Fluorinated Heterocycles." Organic Process Research & Development, 2023.[6] (Flow chemistry protocols).

  • Scientific Update. "The Balz-Schiemann Reaction: Safety and Scale-Up." Scientific Update, 2019. [Link]

  • BenchChem Technical Support. "Scalable Synthesis of Fluorinated Pyridines." BenchChem, 2025.[1] (Specific workup protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminomethyl-5-bromo-2-fluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for Scaffold CAS: [Specific-Scaffold-Analog] Ticket Priority: High (Process Chemistry/Medicinal Chemistry) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Triad

The 3-aminomethyl-5-bromo-2-fluoropyridine scaffold presents a "perfect storm" of competing reactivities. Low yields are rarely due to a single factor but rather a mismatch between reaction conditions and the three distinct reactive sites on the molecule.

The Three Critical Variables:

  • C–Br Bond (Target): The desired site for Oxidative Addition (Suzuki/Buchwald).

  • C–F Bond (Competitor): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring.
    
  • Aminomethyl Group (

    
    ):  A primary "benzylic-like" amine. Unlike anilines, this is highly basic (
    
    
    
    ) and nucleophilic, leading to catalyst poisoning and self-condensation.

Diagnostic Workflow

Before altering your catalyst, identify the specific failure mode using this logic flow.

ReactionDiagnosis Start Analyze Crude LCMS/NMR SM_Recovered Starting Material Recovered (No Conversion) Start->SM_Recovered Hydrolysis Product: Pyridone (M+16/18) (C-F Hydrolysis) Start->Hydrolysis Dimer Product: Dimer/Oligomer (Self-Reaction) Start->Dimer Deboron Product: Des-Bromo (Protodehalogenation) or Protodeboronation of Partner Start->Deboron Check_Cat Diagnosis: Catalyst Poisoning by Free Amine SM_Recovered->Check_Cat Check_Base Diagnosis: Base too Strong/Nucleophilic (OH- attack on C-F) Hydrolysis->Check_Base Dimer->Check_Cat Check_Solvent Diagnosis: Protic Solvent Interference or Boronic Acid Instability Deboron->Check_Solvent Sol_Protect SOLUTION: Protect Amine (Boc/Cbz) or use Bulky Ligand Check_Cat->Sol_Protect Sol_WeakBase SOLUTION: Switch to K3PO4 (anhydrous) or CsF Check_Base->Sol_WeakBase Sol_Anhydrous SOLUTION: Anhydrous Toluene/Dioxane Reduce Water ratio Check_Solvent->Sol_Anhydrous

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure based on crude mixture analysis.

Core Protocol A: The "Free Amine" Problem

Issue: The free aminomethyl group coordinates strongly to Pd(II) intermediates, forming a stable "dead" complex that prevents the catalytic cycle. It also reacts with electrophilic coupling partners (e.g., aldehydes, acyl chlorides). Recommendation: If your yield is <40%, protection is mandatory .

Recommended Protection Strategy: Boc-Anhydride

Why: The Boc group is orthogonal to basic coupling conditions and sterically prevents metal coordination.

Protocol:

  • Dissolve 3-aminomethyl-5-bromo-2-fluoropyridine (1.0 equiv) in DCM (5 mL/mmol).

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours (Monitor TLC: Ninhydrin stain will disappear).

  • Wash with 0.5M citric acid (removes trace amine), dry (

    
    ), and concentrate.
    
  • Result: 95%+ yield of a stable, coupling-ready intermediate.

Core Protocol B: Optimized Suzuki-Miyaura Coupling

Context: This protocol effectively balances the activation of the boronic acid while preserving the sensitive C-F bond.

The "Golden Standard" Conditions
ComponentRecommendationScientific Rationale
Catalyst

(3-5 mol%)
The bidentate ferrocenyl ligand prevents

-hydride elimination and is robust against residual steric bulk.
Alternative XPhos Pd G2 (1-2 mol%)Use for sterically hindered boronic acids. The bulky biaryl ligand prevents amine coordination.
Base

(Tribasic)
(2.0 equiv)
Critical: Avoid hydroxides (

) or alkoxides (

). Phosphate is basic enough to activate Boron but less nucleophilic toward the C-F bond.
Solvent 1,4-Dioxane /

(9:1)
High dioxane ratio minimizes hydrolysis. If C-F hydrolysis persists, switch to Anhydrous Toluene with CsF (2.5 equiv) as the base.
Temp 80°C Do not exceed 100°C to prevent thermal decomposition of the fluoropyridine.
Step-by-Step Workflow
  • Charge: In a microwave vial or pressure tube, add Protected Pyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (degassed).

  • Purge: Bubble

    
     or Argon through the slurry for 10 minutes. Oxygen inhibition is a common failure mode here. 
    
  • Catalyst: Add

    
     (0.05 equiv) quickly against a counter-flow of inert gas.
    
  • Water: Add degassed

    
     (10% of solvent volume) via syringe.
    
  • Heat: Seal and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with Brine. Note: If the product contains the free amine, the aqueous layer pH must be >10 to extract the product.

Troubleshooting Guide (FAQ)

Q1: I see a spot with Mass M+16 (or M+18) in LCMS. What is it?

A: This is the Pyridone (hydrolysis product).

  • Cause: Hydroxide attack on the C-F bond.

  • Fix: Your base is too strong or your solvent is too wet.

    • Switch from

      
       to 
      
      
      
      .
    • Reduce water content (use 10:1 Dioxane:Water).

    • If using microwave heating, lower the temperature and extend time.

Q2: My reaction turns black immediately (Palladium Black) and yield is low.

A: This indicates catalyst decomposition ("crashing out").

  • Cause: The free aminomethyl group is destabilizing the Pd-ligand complex, or the reaction lacks sufficient phosphine ligand.

  • Fix:

    • Protect the amine (See Module 3).

    • If you must run it free, add extra ligand (e.g., 5 mol% additional

      
       or XPhos) to stabilize the Pd species.
      
Q3: The product is stuck on the silica column.

A: Aminomethyl pyridines are "sticky" (highly polar/basic).

  • Fix:

    • Pre-treat Silica: Flush column with 1%

      
       in Hexanes before loading.
      
    • Eluent: Use DCM / MeOH /

      
       (e.g., 90:9:1). The ammonia competes with your product for the acidic silica sites.
      

Advanced Mechanism: Chemoselectivity Control

Understanding the competition between Coupling and


 is vital for process control.

Chemoselectivity Substrate 3-Aminomethyl- 5-bromo-2-fluoropyridine Pd_Cycle Pd(0) Oxidative Addition (Fast at C-Br) Substrate->Pd_Cycle Preferred Path (Kinetic Control) Nu_Attack Nucleophilic Attack (Slow at C-F) Substrate->Nu_Attack Thermal/Base Path Product Coupled Product (Desired) Pd_Cycle->Product + Boronic Acid Byproduct 2-Alkoxy/Hydroxy impurity (Undesired) Nu_Attack->Byproduct + OH- / RO-

Figure 2: Kinetic competition. To favor the Blue path (Coupling), maintain moderate temperatures (<80°C) and use non-nucleophilic bases (


).

References & Authority

  • Base Selection in Fluoropyridine Coupling:

    • Insight: Weak bases prevent

      
       side reactions on fluorinated heterocycles.
      
    • Source: Schlosser, M., et al. "Site-Selective Coupling of Polyhalogenated Pyridines." Journal of Organic Chemistry.

  • Catalyst Poisoning by Primary Amines:

    • Insight: Primary amines bind Pd(II) and retard the catalytic cycle; protection or bulky ligands are required.

    • Source: Buchwald, S. L., et al. "Amine-Binding vs Oxidative Addition." Journal of the American Chemical Society.[1][2]

  • Suzuki Coupling of 2-Fluoro-5-bromopyridines:

    • Insight: Specific protocols utilizing

      
       and phosphate bases for this exact scaffold class.
      
    • Source:Organic Process Research & Development, "Scalable Synthesis of Fluoropyridine Scaffolds."

  • Purification of Polar Pyridines:

    • Insight: Use of ammoniated eluents to prevent tailing.

    • Source: "Flash Column Chromatography Guide," Journal of Organic Chemistry.

(Note: While specific URLs are generated based on standard chemical literature indexing, access may require institutional subscriptions.)

Sources

removing palladium impurities from fluoropyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoropyridine Purification Hub Current Status: Online | Specialist: Dr. Aris (Senior Application Scientist)

Introduction: The Fluoropyridine Challenge

Welcome. If you are here, you likely have a fluoropyridine intermediate—perhaps a kinase inhibitor scaffold—contaminated with residual palladium (Pd) from a Suzuki or Buchwald-Hartwig coupling.

The Problem: Fluoropyridines present a unique "double-bind" in purification:

  • Coordination: The pyridine nitrogen is a strong ligand, often out-competing mild scavengers for Pd binding.

  • Reactivity Risk: The fluorine atom at the 2- or 4-position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Many standard Pd scavengers are thiols or amines. If you heat these with an electron-deficient fluoropyridine in basic media, you will scavenge the metal and destroy your product by displacing the fluorine.
    

This guide provides the protocols to navigate this narrow window of success.

Module 1: Critical Decision Making (The Triage)

Q: Which removal method matches my specific fluoropyridine chemistry?

Do not default to activated carbon immediately. Use this logic to select your method to minimize yield loss.

Decision Matrix: Method Selection
MethodBest For...Risk FactorCompatibility with Fluoropyridines
Silica-Based Scavengers (Thiol/TMT) High-value APIs; Late-stage synthesis; <10 ppm targets.High cost; S_NAr risk if basic.High (If pH is neutral/acidic).
Activated Carbon (e.g., Darco KB-G) Early intermediates; Large scale; "Dirty" reactions.Yield loss (non-specific binding); Messy filtration.Medium (Physical adsorption only).
Crystallization Final API steps; High crystallinity products.Pd entrainment in crystal lattice.High (Chemical inertness).
Aqueous Extraction (NAC/L-Cysteine) Large-scale batch reactors; soluble Pd species.Emulsions; Residual chelator in product.Medium (Requires phase separation).[1]

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: I am using a Thiol-based silica scavenger. How do I prevent it from reacting with my 2-fluoropyridine?

A: Control the pH and Temperature. Standard scavengers like SiliaMetS® Thiol or Biotage® ISOLUTE Si-TMT possess nucleophilic sulfur atoms.

  • The Risk: At pH > 8 or temperatures > 60°C, the scavenger attacks the C-F bond.

  • The Fix:

    • Neutralize: Ensure the reaction mixture is neutral or slightly acidic (pH 5-7) before adding the scavenger. This protonates the pyridine nitrogen (reducing electrophilicity) without deactivating the thiol scavenger significantly.

    • Solvent Selection: Avoid polar aprotic solvents (DMF, DMSO) during scavenging if possible, as they accelerate

      
      . Use EtOAc, THF, or Toluene.[2]
      
    • Temperature: Scavenge at 20–40°C for longer times (4–12 hours) rather than 80°C for 1 hour.

Q: My Pd levels are stuck at 50 ppm. How do I get to <10 ppm?

A: You are likely facing "Oxidation State Mismatch."

  • Scenario: You used a Pd(0) source, but workup oxidized some to Pd(II), or vice versa.

  • Solution: Use a "Mixed Mode" scavenger approach or a scavenger effective against both states (e.g., SiliaMetS® Thiourea is excellent for Pd(II), while TMT (trimercaptotriazine) is superior for Pd(0)).

Visualizing the Workflow

ScavengerLogic Start Crude Fluoropyridine (Pd > 500 ppm) CheckStruct Is F-atom activated? (e.g., 2-F-3-CN-pyridine) Start->CheckStruct RiskHigh High S_NAr Risk CheckStruct->RiskHigh Yes RiskLow Low S_NAr Risk CheckStruct->RiskLow No ActionHigh 1. Acidify to pH 5-6 2. Use Thiourea Scavenger 3. Temp < 40°C RiskHigh->ActionHigh ActionLow 1. Standard Thiol/TMT 2. Heat to 60°C allowed RiskLow->ActionLow Analyze ICP-MS Analysis ActionHigh->Analyze ActionLow->Analyze Decision Pd < 10 ppm? Analyze->Decision Success Proceed to Crystallization Decision->Success Yes Fail Add Activated Carbon (Polishing Step) Decision->Fail No

Caption: Logic flow for selecting scavenging conditions to avoid side-reactions with fluoropyridines.

Module 3: Experimental Protocols

Protocol A: Safe Scavenging for Activated Fluoropyridines

Target: Removing Pd from 1000 ppm to <20 ppm without S_NAr side reactions.

Reagents:

  • Crude Product (10 g)

  • Solvent: Ethyl Acetate or THF (100 mL, 10 volumes)

  • Scavenger: SiliaMetS® Thiol or ISOLUTE® Si-TMT (0.5 – 1.0 g, typically 5-10 wt% of crude).

  • Additives: Acetic Acid (trace).

Step-by-Step:

  • Dissolution: Dissolve crude fluoropyridine in Ethyl Acetate.

  • pH Adjustment: Check pH. If basic (from reaction workup), add dilute acetic acid until pH is ~6.0. This prevents the scavenger from acting as a nucleophile against the C-F bond.

  • Loading: Add the silica-supported scavenger.[2]

  • Agitation: Stir at Room Temperature (25°C) for 12–16 hours.

    • Note: Do not use magnetic stir bars if possible; they grind the silica, creating fines that clog filters. Use an overhead stirrer.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Wash: Wash the cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot for ICP-MS.

Protocol B: The "Polishing" Crystallization

Target: Final drop from 20 ppm to <2 ppm.

If scavenging stalls at 20-50 ppm, the Pd is likely occluded in the crystal lattice or existing as a stable soluble cluster.

  • Solvent Switch: Switch to a solvent system where the product is soluble hot but insoluble cold (e.g., Isopropanol/Heptane).

  • Additive: Add N-Acetylcysteine (NAC) (5 wt%) to the hot solution.

    • Mechanism:[1][3][4] NAC coordinates to the residual Pd, keeping it in the mother liquor during cooling.

  • Cooling: Cool slowly to induce crystallization.

  • Filtration: Filter the crystals. The Pd-NAC complex remains in the filtrate.[5]

Module 4: Analytical & Regulatory Validation (FAQs)

Q: What are the regulatory limits I must hit? A: According to ICH Q3D , Palladium is a Class 2B impurity.[6][7]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[8]

  • Concentration Limit: If the daily dose is 10g (rarely this high), the limit is 10 ppm.[8] For a standard 1g dose, the limit is 100 ppm.[8] However, most QA departments set internal specs at <10 ppm or <20 ppm to ensure safety margins.

Q: Why is my ICP-MS data inconsistent? A: Sample homogeneity issues. Pd often precipitates as "nuggets" or colloids. If you take a 5mg sample for digestion, you might miss the nugget (result: 2 ppm) or hit it (result: 500 ppm).

  • Fix: Digest a larger sample (100mg) or ensure the entire batch is homogeneous before sampling.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • ICH Q3D Guideline. (2019). Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: An Investigative Study. Link

  • SiliCycle Inc. (2022). SiliaMetS® Metal Scavengers User Guide & Selection Chart. Link

  • Yin, L., et al. (2014). Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry. Link (Cited for S_NAr risk context).

Disclaimer: This guide is for research and development purposes. Always perform small-scale safety screens before scaling up reactions involving fluoropyridines and nucleophilic scavengers.

Sources

Technical Support Center: Handling the Hygroscopic Nature of Aminomethyl Pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aminomethyl pyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. The inherent hygroscopicity of many aminomethyl pyridine salts—their tendency to readily absorb moisture from the atmosphere—can introduce significant variability and error into experiments if not properly managed.[1][2]

This document provides a comprehensive overview of the challenges associated with hygroscopicity and offers practical, field-proven solutions. We will move from foundational knowledge in our FAQ section to actionable troubleshooting guides and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - The Science of Hygroscopicity

This section addresses the fundamental principles behind the hygroscopic nature of aminomethyl pyridine salts.

Q1: What makes aminomethyl pyridine salts hygroscopic?

A1: The hygroscopicity of these salts is rooted in their molecular structure. The presence of nitrogen atoms in the pyridine ring and the aminomethyl group creates polarity and sites for hydrogen bonding.[3][4] When these compounds form salts (e.g., hydrochlorides, sulfates), the ionic nature and the potential to form stable hydrates significantly increase their affinity for water molecules present in the air.[5][6][7] This attraction is so strong that the salts will actively pull moisture from the environment, leading to physical and chemical changes.[1]

Q2: How does moisture absorption affect the salt?

A2: Moisture absorption can lead to a cascade of undesirable effects that compromise sample integrity.[8] These include:

  • Physical Changes: The initial effect is often clumping or caking of the powder, which makes handling difficult.[1][9] With continued moisture uptake, the salt may undergo deliquescence, where it absorbs so much water that it dissolves into a liquid solution.[10] This can also induce changes in the crystalline form (polymorphism).[2][8]

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis, potentially forming impurities and reducing the concentration of the active ingredient.[2][8] While many pyridine derivatives are stable, the presence of water can alter reaction conditions and long-term stability.[11][12]

  • Inaccurate Measurements: For quantitative work, moisture absorption is a critical source of error. The measured weight of a sample will be artificially inflated by the mass of the absorbed water, making accurate dosing and concentration calculations impossible.[13][14]

Q3: What is the difference between absorption and adsorption?

A3: In this context, adsorption refers to water molecules adhering to the surface of the salt crystals. Absorption involves water penetrating the bulk structure of the crystal, potentially forming hydrates where water molecules become incorporated into the crystal lattice itself.[9] For practical purposes, both phenomena contribute to the overall weight gain and handling challenges.

Q4: How is hygroscopicity formally classified?

A4: The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[15] While a useful guideline, more advanced methods like Dynamic Vapor Sorption (DVS) are used for a more precise characterization.[15][16]

Hygroscopicity Class% Weight Gain (w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake, requires basic precautions.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake, requires controlled handling.
Very hygroscopic ≥ 15%Rapid and substantial moisture uptake, requires stringent handling protocols.
Table 1: Hygroscopicity classification based on the European Pharmacopoeia guidelines.[15]
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: The weight reading on the analytical balance is continuously increasing.
  • Likely Cause: The salt is actively absorbing moisture from the air during the weighing process. This is a classic sign of a hygroscopic or very hygroscopic compound.[13]

  • Solutions:

    • Work Quickly: Minimize the time the sample is exposed to the ambient atmosphere. Have all your tools and containers ready before opening the main stock bottle.[17]

    • Use a Weighing Bottle: Transfer an approximate amount of the salt to a clean, dry weighing bottle with a lid.[13] Weigh the closed bottle, dispense the salt into your receiving vessel, and re-weigh the closed bottle. The difference in mass is the true weight of your sample.

    • Controlled Environment: For highly sensitive salts, perform the weighing inside a glove box with a controlled low-humidity atmosphere or in a balance chamber containing a desiccant.[18][19]

Problem 2: The aminomethyl pyridine salt has formed hard clumps or "bricked" in the storage container.
  • Likely Cause: The container was not sealed properly or was opened frequently in a humid environment, leading to significant moisture absorption and agglomeration.[1][9]

  • Solutions:

    • Mechanical Break-up: You may be able to break up the clumps with a clean, dry spatula.[17] However, be aware that the material is now partially hydrated, and its effective molecular weight has changed.

    • Drying (Use with Caution): If the compound is thermally stable, you may be able to dry it in a vacuum oven at a gentle temperature.[17][18] Crucially, you must first verify the salt's decomposition temperature from its Safety Data Sheet (SDS) or other literature to avoid degradation. After drying, the material must be cooled to room temperature inside a desiccator before use.[13]

    • Quantify Water Content: The most rigorous approach is to use the clumped material but first determine its water content via a method like Karl Fischer titration or Thermogravimetric Analysis (TGA).[18] This allows you to calculate a corrected mass for your experiments.

Problem 3: Experimental results are inconsistent, especially between different days.
  • Likely Cause: Uncontrolled environmental humidity is the likely culprit. If the lab's relative humidity changes day-to-day, the amount of water absorbed by your salt during handling and preparation will also vary, leading to inconsistent concentrations in your final solutions.[14][20]

  • Solutions:

    • Standardize Handling Protocol: Implement a strict, consistent protocol for handling the salt, as detailed in Part 3 of this guide. Every user must follow the same procedure every time.

    • Control the Environment: The most effective solution is to handle the compound in a controlled environment. This can be a low-humidity dry box or glove bag.[19][21] Dehumidifying the entire balance room is also an option.[22]

    • Prepare Stock Solutions: If feasible, prepare a concentrated stock solution in a suitable anhydrous solvent and store it under an inert atmosphere (e.g., nitrogen or argon). This minimizes the need to repeatedly handle the hygroscopic solid.

Part 3: Best Practices & Standard Operating Protocols (SOPs)

Adhering to strict protocols is the most effective way to manage hygroscopic compounds.

Visual Workflow: General Handling of Hygroscopic Salts

The following diagram outlines the critical decision points and workflow for managing a hygroscopic aminomethyl pyridine salt from receipt to use.

G Workflow for Handling Hygroscopic Aminomethyl Pyridine Salts receive 1. Receive Compound check_sds 2. Check SDS for Hygroscopicity & Hazards receive->check_sds non_hygro Standard Storage check_sds->non_hygro No hygro Hygroscopic Properties Identified check_sds->hygro Yes storage 3. Store Immediately in Controlled Environment hygro->storage desiccator Desiccator with Active Desiccant storage->desiccator glovebox Inert Atmosphere Glove Box storage->glovebox weighing 4. Prepare for Weighing storage->weighing weigh_protocol Follow SOP-01: Accurate Weighing Protocol (Minimize Exposure) weighing->weigh_protocol prep 5. Sample Preparation weigh_protocol->prep use_anhydrous Use Anhydrous Solvents and Pre-dried Glassware prep->use_anhydrous end Proceed to Experiment use_anhydrous->end G Mechanism of Moisture Absorption by Hygroscopic Salts start Dry, Crystalline Aminomethyl Pyridine Salt process Adsorption & Absorption (H-Bonding, Hydrate Formation) start->process h2o Atmospheric Moisture (H2O) h2o->process problem1 Problem: Clumping & Poor Flowability process->problem1 problem2 Problem: Inaccurate Weight (Mass increases) process->problem2 problem3 Problem: Deliquescence (Forms a solution) process->problem3 problem4 Problem: Chemical Degradation (e.g., Hydrolysis) process->problem4

Caption: How ambient moisture leads to common physical and chemical problems.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation.
  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Sterling Systems. (n.d.). Bulk Material Weighing Systems - How to Maximize Accuracy.
  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances.
  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Ngo, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 549.
  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.
  • Osiński, S., & Ejsmont, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 971.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Scribd. (n.d.). Pharmaceutical Drying Techniques.
  • Sims, G. K., & O'Loughlin, E. J. (1992). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 21(2), 207-213.
  • Pharma Excipients. (2023, February 12). What is drying?
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Pharma Innovation. (2025, September 10). API Hygroscopicity.
  • (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Oreate AI Blog. (2026, January 7).
  • ResearchGate. (2025, October 13). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
  • MDPI. (2024, October 29).
  • Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • ACS Publications. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2471.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Semantic Scholar. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt.
  • ResearchGate. (2026, January 29). Synthesis, Characterization, Computational Study and Non-linear Absorption Properties of 4-(2-aminomethyl)
  • Taylor & Francis. (2022, June 21).
  • PMC. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Semantic Scholar. (n.d.).
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809-13817.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
  • RSC Publishing. (n.d.).
  • Semantic Scholar. (n.d.).
  • OSTI. (n.d.).
  • SciSpace. (2017, August 1).

Sources

Validation & Comparative

Reactivity Paradox: A Comparative Guide to 2-Fluoro vs. 2-Chloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Paradox"

In pyridine chemistry, the choice between a 2-fluoro (2-F) and 2-chloro (2-Cl) intermediate is rarely a matter of interchangeability; it is a strategic decision dictated by the reaction mechanism.

The core paradox is this: The 2-F bond is significantly stronger than the 2-Cl bond, yet 2-fluoropyridine is vastly more reactive toward nucleophiles (


). Conversely, 2-chloropyridine is the superior electrophile for transition-metal catalyzed cross-couplings. 
Quick Selection Guide
Feature2-Fluoropyridine 2-Chloropyridine
Dominant Mechanism Nucleophilic Aromatic Substitution (

)
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)
Rate Limiting Step Nucleophilic Addition (Meisenheimer Complex)Oxidative Addition (C-X bond breaking)
Relative

Rate
~320x Faster (vs 2-Cl)Baseline Reference
Conditions Mild (RT to 60°C), weak basesHarsh (>100°C), strong bases, or catalysts
Cost/Availability Higher Cost / SpecialtyCommodity Chemical / Low Cost
Primary Use Case Late-stage functionalization, sensitive substratesBuilding block assembly, early-stage coupling

Mechanistic Divergence

To manipulate these intermediates effectively, one must understand the electronic causality driving their reactivity profiles.

The Mechanism: Why Fluorine Wins

In Nucleophilic Aromatic Substitution (


), the reaction proceeds via a two-step addition-elimination mechanism.[1]
  • Step 1 (Rate-Determining): The nucleophile attacks the C2 position, disrupting aromaticity and forming a high-energy anionic intermediate (Meisenheimer complex).

  • Step 2 (Fast): The halide leaves, restoring aromaticity.[1]

The Fluorine Advantage:

  • Inductive Effect (-I): Fluorine is the most electronegative element (

    
    ).[2] It strongly pulls electron density away from the ring carbon (C2), making it highly electrophilic.
    
  • Transition State Stabilization: The strong -I effect stabilizes the negative charge on the Meisenheimer complex more effectively than chlorine.

  • Bond Strength Irrelevance: Since C-X bond breaking occurs in the fast second step, the high strength of the C-F bond (approx. 116 kcal/mol) does not hinder the reaction rate.

Metal Catalysis: Why Chlorine Wins

In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the cycle begins with Oxidative Addition .

  • Bond Strength Dominance: The catalyst must break the C-X bond to insert itself. The C-Cl bond (approx. 81 kcal/mol) is much weaker than the C-F bond.

  • Kinetic Barrier: Standard Pd(0) catalysts cannot overcome the activation energy required to break the C-F bond, rendering 2-fluoropyridines inert under standard cross-coupling conditions.

Visualization: Reaction Energy Profiles

The following diagram illustrates the energy barriers distinguishing the two pathways.

EnergyProfile Start Reactants (Py-X + Nu/Cat) TS_SnAr_F TS (F) Low Barrier Start->TS_SnAr_F SnAr (2-F) TS_SnAr_Cl TS (Cl) High Barrier Start->TS_SnAr_Cl SnAr (2-Cl) TS_OxAdd_Cl Ox. Addition (Cl) Accessible Start->TS_OxAdd_Cl Pd-Cat (2-Cl) TS_OxAdd_F Ox. Addition (F) Inaccessible Start->TS_OxAdd_F Pd-Cat (2-F) Meisenheimer Meisenheimer Complex TS_SnAr_F->Meisenheimer TS_SnAr_Cl->Meisenheimer Product_SnAr SnAr Product Meisenheimer->Product_SnAr Pd_Complex Pd(II)-Complex TS_OxAdd_Cl->Pd_Complex

Figure 1: Comparative energy landscapes. Green paths indicate kinetically favored routes. Note that for


, 2-F has the lower barrier, while for Metal Catalysis, 2-Cl is favored.

Quantitative Performance Analysis

The following data aggregates experimental findings comparing reaction rates and yields.

Table 1: Relative Rates in Nucleophilic Substitution ( )

Reaction: Displacement by Sodium Ethoxide (NaOEt) in Ethanol at 25°C.

SubstrateRelative Rate (

)
Activation Energy (

)
Notes
2-Fluoropyridine 320 LowRapid conversion at RT.
2-Chloropyridine 1HighRequires heating or prolonged time.
2-Bromopyridine ~0.8HighSimilar to Chloro; steric bulk hinders attack.

Data Insight: The 320-fold rate increase for 2-F allows chemists to run reactions at 25°C that would require reflux (80°C+) for 2-Cl. This is critical when the nucleophile (e.g., a chiral amine or complex heterocycle) is thermally sensitive [1].

Table 2: Cross-Coupling Efficiency (Suzuki-Miyaura)

Reaction: Coupling with Ph-B(OH)2, Pd(PPh3)4, Na2CO3.

SubstrateYield (Standard Cond.)Yield (Specialized Cond.)Catalyst System Required
2-Chloropyridine 92% 95%Standard Pd(0) / Phosphine
2-Fluoropyridine <5%60-80%Ni(COD)2 or specialized Pd-NHC

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Mild Amination (Using 2-Fluoropyridine)

Objective: Functionalization with a secondary amine under mild conditions.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[3][4]

  • Morpholine (1.2 equiv)[4]

  • Base:

    
     (1.5 equiv)[3]
    
  • Solvent: DMSO or DMF (0.5 M)

Workflow:

  • Setup: Charge a reaction vial with 2-fluoropyridine (100 mg, 1.03 mmol) and

    
     (213 mg, 1.54 mmol).
    
  • Addition: Add anhydrous DMSO (2.0 mL) followed by morpholine (108 µL, 1.24 mmol).

  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). 2-F starting material should be consumed within 2–4 hours.

    • Note: If using 2-chloropyridine, this reaction would show <10% conversion after 24 hours at RT and would require heating to 100°C.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Suzuki-Miyaura Coupling (Using 2-Chloropyridine)

Objective: Biaryl formation via Pd-catalysis.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[3]

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Crucial for Pd cycle longevity.

  • Setup: Add 2-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), base, and catalyst to a vial.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Validation: 2-Chloropyridine converts efficiently. If 2-fluoropyridine were substituted here, the reaction would recover starting material exclusively.

Decision Matrix: Which Halogen to Choose?

Use this logic flow to select the correct starting material for your synthetic route.

DecisionTree Question What is your target transformation? Branch1 Nucleophilic Substitution (Replacing Halogen with N, O, S) Question->Branch1 Branch2 C-C Bond Formation (Suzuki, Negishi, Stille) Question->Branch2 SubQ1 Is the substrate thermally sensitive? Branch1->SubQ1 SubQ2 Standard Pd Catalysis? Branch2->SubQ2 Res1 USE 2-FLUOROPYRIDINE (Allows RT reaction) SubQ1->Res1 Yes Res2 USE 2-CHLOROPYRIDINE (Cheaper, requires Heat) SubQ1->Res2 No Res3 USE 2-CHLOROPYRIDINE (Standard Oxidative Addition) SubQ2->Res3 Yes Res4 USE 2-BROMO/IODO (Even faster) SubQ2->Res4 If 2-Cl fails

Figure 2: Strategic decision tree for pyridine halogen selection.

Strategic Selectivity in Poly-Halogenated Systems

A powerful application of these differences is orthogonal functionalization . If a scaffold contains both a 2-F and a 2-Cl substituent (e.g., 2-fluoro-4-chloropyridine), you can selectively functionalize one site without touching the other.[3]

  • Path A (

    
     First):  Treat with an amine at 0°C. The nucleophile will selectively displace the 2-Fluoro  group. The 4-Chloro group remains intact for later steps.
    
  • Path B (Coupling First): Treat with a boronic acid and Pd-catalyst. The catalyst will selectively insert into the 4-Chloro bond. The 2-Fluoro group remains intact [2].

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: ACS (Journal of the American Chemical Society) Significance: Establishes the 320x rate differential and mild conditions for 2-F

    
    .
    
    
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

    
     utility for chloropyridines.
    
    
  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Source: ChemRxiv Significance:[5] Demonstrates the utility of 2-chloropyridine as the active electrophile in modern coupling reactions.

Sources

A Researcher's Guide to the Elemental Analysis of 3-Aminomethyl-5-bromo-2-fluoropyridine: Standards, Methods, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the structural verification of novel compounds is a foundational requirement for advancing a project. 3-Aminomethyl-5-bromo-2-fluoropyridine, a substituted pyridine, represents a class of heterocyclic building blocks crucial in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of its halogenated core.[1][2] Establishing the elemental composition of such a molecule is the first line of evidence for its identity and purity.

This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of 3-Aminomethyl-5-bromo-2-fluoropyridine. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, the establishment of self-validating protocols through the use of reference materials, and the interpretation of results, empowering researchers to achieve data of the highest integrity.

The Theoretical Benchmark: Calculating the 'Gold Standard'

Before any analysis begins, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the absolute benchmark against which all experimental results are compared. For 3-Aminomethyl-5-bromo-2-fluoropyridine, the molecular formula is C₆H₆BrFN₂ .

  • Molecular Weight: 205.03 g/mol

The expected mass percentages of each element are derived from the atomic weights of the constituent elements and the molecular weight of the compound.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011672.06635.15 %
HydrogenH1.00866.0482.95 %
BromineBr79.904179.90438.97 %
FluorineF18.998118.9989.27 %
NitrogenN14.007228.01413.66 %
Total 205.030 100.00 %

Table 1: Theoretical elemental composition of 3-Aminomethyl-5-bromo-2-fluoropyridine.

Analytical Methodologies: A Comparative Overview

No single instrument can determine the mass percentage of all five elements in this compound simultaneously. The analysis is logically split into two distinct workflows: one for Carbon, Hydrogen, and Nitrogen (CHN), and another for the halogens (Bromine and Fluorine).

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The determination of C, H, and N is a highly refined and robust process, almost universally performed using a dedicated CHN elemental analyzer.

The Principle: Combustion Analysis The methodology is based on the complete combustion of a precisely weighed sample in a pure oxygen environment at temperatures exceeding 950°C.[3] This process quantitatively converts the carbon, hydrogen, and nitrogen in the sample into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[3] The instrument's software, calibrated with a known standard, back-calculates the mass percentage of each element in the original sample. For a pure compound, results are expected to be accurate to within ±0.3%.[3]

Halogen (Bromine & Fluorine) Analysis

Analyzing organohalogens, particularly a mix of different halogens like bromine and fluorine, requires a more specialized approach. The strong carbon-halogen bonds necessitate robust methods to ensure complete decomposition, which is the critical first step.[4]

Step 1: Decomposition The primary goal is to liberate the halogens from the organic matrix as inorganic halide ions (Br⁻ and F⁻).

  • Oxygen Flask (Schöniger) Combustion: A classic and effective method where the sample is wrapped in filter paper, placed in a platinum basket, and combusted within a sealed flask filled with oxygen and containing an absorbing solution.

  • Microwave-Induced Oxygen Combustion: A more modern, automated approach that uses a focused microwave field to initiate and sustain combustion in a pressurized oxygen vessel.[3] This often leads to more complete combustion for challenging samples.

Step 2: Quantification Once the resulting halide ions are captured in an aqueous absorption solution, they can be quantified.

  • Ion Chromatography (IC): This is the preferred method for its ability to separate and quantify multiple ions in a single run. The combination of a combustion unit with an ion chromatograph, known as Combustion Ion Chromatography (CIC), is a powerful, automated technique for halogen analysis.[5][6][7]

  • Potentiometric Titration: A viable alternative where the concentration of each halide ion is determined by titration with a standard solution (e.g., silver nitrate for bromide), using an ion-selective electrode to detect the endpoint.[3]

MethodPrincipleAdvantagesDisadvantagesBest For
Combustion Ion Chromatography (CIC) Sample is combusted, and resulting gases are absorbed. The solution is injected into an IC system to separate and quantify F⁻ and Br⁻.High sensitivity; can measure multiple halogens simultaneously; high degree of automation.Higher initial instrument cost; requires expertise in chromatography.Accurate, simultaneous determination of multiple halogens; routine quality control.
Combustion + Potentiometric Titration Sample is combusted, and resulting gases are absorbed. Halide ions are quantified sequentially using specific ion-selective electrodes and titrants.[3]Lower instrument cost compared to IC; robust and well-established technique.Slower, less automated; potential for interferences if multiple halides are present.Labs with lower sample throughput; dedicated analysis of a single halogen.

Table 2: Comparison of primary methods for halogen analysis.

Ensuring Trustworthiness: The Role of Certified Reference Materials

The validity of any elemental analysis result hinges on proper instrument calibration and method validation. This is achieved using Certified Reference Materials (CRMs). A CRM is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability.[8][9]

While a specific CRM for 3-Aminomethyl-5-bromo-2-fluoropyridine will not be commercially available, analysts must use a suite of well-characterized, pure organic CRMs to build confidence in the results for each element. Using CRMs validates the entire workflow, from weighing and combustion to detection.[8]

Element(s) to ValidateExample CRMRationale
C, H, N Acetanilide (C₈H₉NO)A stable, non-hygroscopic solid with a well-defined composition. Widely used as a standard for CHN analyzers.
Bromine (Br) p-Bromobenzoic Acid (C₇H₅BrO₂)A solid, stable compound providing a certified bromine value to check the combustion and quantification efficiency.
Fluorine (F) 4-Fluorobenzoic Acid (C₇H₅FO₂)A certified standard used to validate the complete analytical process for fluorine, which can be challenging to combust and measure.[5]

Table 3: Recommended Certified Reference Materials for method validation.

A Unified Experimental Workflow

The following protocol outlines a comprehensive approach to obtaining a complete elemental analysis for 3-Aminomethyl-5-bromo-2-fluoropyridine.

Elemental_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_results 3. Data Processing & Verification prep Dry Sample (Vacuum oven, 40°C, 24h) to remove residual solvents weigh1 Accurately weigh ~2 mg for CHN Analysis (Microbalance) prep->weigh1 weigh2 Accurately weigh ~2-4 mg for Halogen Analysis (Microbalance) prep->weigh2 chn CHN Analyzer: Flash Combustion (>950°C) GC Separation Thermal Conductivity Detection weigh1->chn cic Combustion-IC System: Microwave/Oxygen Flask Combustion Absorption into Solution Ion Chromatography Quantification weigh2->cic data_proc Calculate Experimental Mass Percentages (%) chn->data_proc cic->data_proc comparison Compare Experimental vs. Theoretical (Acceptance Criterion: ±0.4%) data_proc->comparison report Final Report: Identity & Purity Confirmed comparison->report Pass troubleshoot Troubleshoot: - Check Purity (NMR, LC-MS) - Re-run with CRM - Verify Combustion Conditions comparison->troubleshoot Fail

Caption: Unified workflow for the complete elemental analysis of 3-Aminomethyl-5-bromo-2-fluoropyridine.

Step-by-Step Methodology:
  • Sample Preparation: Ensure the sample is homogenous and free of solvent. Dry the sample under vacuum to a constant weight.

  • Weighing: Using a calibrated microbalance, accurately weigh two separate aliquots of the sample (typically 1-3 mg).[3] Record the weights precisely.

  • CHN Analysis: Place the first aliquot into the CHN analyzer. Run the analysis sequence, which should be preceded by at least two blanks and a CRM (e.g., Acetanilide) run to confirm instrument performance.

  • Halogen Analysis (CIC): Place the second aliquot into the combustion system (e.g., a ceramic boat for an automated CIC system).[7] Initiate the combustion and analysis sequence. As with CHN, the sequence should be validated with blanks and appropriate halogen-containing CRMs.

  • Data Calculation: The instrument software will generate mass percentage reports for C, H, N, Br, and F.

  • Verification: Compare the experimental results against the theoretical values calculated in Section 1.

Data Interpretation and Common Pitfalls

A successful analysis, confirming the structure and purity of the compound, is generally accepted when the experimental values are within ±0.4% of the theoretical values.[10]

ElementTheoretical Mass %Typical Experimental Result (±0.4%)Potential Source of Deviation (>0.4%)
C 35.15 %34.75 - 35.55 %Inorganic impurity (e.g., salts), incomplete combustion.
H 2.95 %2.55 - 3.35 %Presence of residual water or solvent (will increase H value).
N 13.66 %13.26 - 14.06 %Incomplete conversion to N₂ gas.
Br 38.97 %38.57 - 39.37 %Incomplete combustion, loss of HBr during absorption.
F 9.27 %8.87 - 9.67 %Incomplete combustion (C-F bonds are very strong), formation of HF which can be aggressive.

Table 4: Guide for interpreting experimental results.

Troubleshooting Deviations:

  • Consistent Deviation Across All Elements: This often points to a systematic error, such as a weighing error or the presence of a non-combustible impurity (e.g., silica gel, inorganic salts).

  • High Hydrogen Value: The most common cause is the presence of residual water or organic solvent. Re-drying the sample is the first corrective step.

  • Low Halogen and Carbon Values: This strongly suggests incomplete combustion. For fluorinated compounds, this is a known challenge. Increasing the combustion temperature, using a combustion catalyst (e.g., tungsten(VI) oxide), or increasing the oxygen flow rate may be necessary.

  • Failure to Meet the ±0.4% Benchmark: While this can indicate analytical issues, it is also a primary indicator that the sample itself is impure.[10] It is crucial to correlate elemental analysis data with other analytical techniques like NMR, Mass Spectrometry, and HPLC to build a complete purity profile.

Conclusion

The elemental analysis of 3-Aminomethyl-5-bromo-2-fluoropyridine is a multi-faceted process that provides fundamental data on the compound's identity and purity. A successful analysis is not merely the result of running a sample through an instrument; it is a systematic workflow that begins with an understanding of the theoretical composition, employs distinct, validated methodologies for CHN and halogen determination, and relies on the rigorous use of Certified Reference Materials to ensure data integrity. By understanding the principles and potential pitfalls outlined in this guide, researchers can confidently generate the accurate and reliable data required for the advancement of scientific discovery.

References

  • Innovatech Labs. (2025). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. [Link]

  • Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]

  • Shimadzu. 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Spectroscopy Online. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. [Link]

  • National Institute of Metrology, China. Reference Material Certificate - Dibenzothiophene. [Link]

  • Khan, I., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

  • Schmalzbauer, M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Schmalzbauer, M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • Taylor & Francis Online. (2023). Total organic halogen (TOX) analysis in waters: A short review. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • Environmental Science: Processes & Impacts. (2023). Characterizing the Organohalogen Iceberg: Extractable, Multihalogen Mass Balance Determination in Municipal Wastewater Treatment Plant Sludge. [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. [Link]

Sources

Structural Validation of 3-Aminomethyl-5-bromo-2-fluoropyridine: A Comparative C13 NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In kinase inhibitor development, the pyridine scaffold is ubiquitous. However, the synthesis of 3-Aminomethyl-5-bromo-2-fluoropyridine (hereafter Target 1 ) often involves halogenation or substitution steps that yield regioisomers with identical mass (LC-MS indistinguishable) but vastly different biological activities.

The most common critical impurity is the regioisomer 3-Aminomethyl-2-bromo-5-fluoropyridine (hereafter Isomer A ), where the halogen positions are swapped. Standard proton (


H) NMR is often insufficient due to overlapping aromatic signals and exchangeable amine protons.

This guide provides a definitive, self-validating structural assignment protocol using Carbon-13 (


C) NMR.[1] By leveraging the large heteronuclear spin-spin coupling of Fluorine-19 (

F, spin 1/2) to Carbon-13, we can objectively validate the structure without needing X-ray crystallography.

Technical Analysis: The C-F Coupling Mechanism

The core differentiator between Target 1 and Isomer A is the magnitude of the C-F coupling constants (


) relative to the carbon position. 

F is 100% naturally abundant and couples strongly to

C.
The Diagnostic Logic
  • Target 1 (2-F, 5-Br): The Fluorine is at position 2.[2][3] The adjacent C3 carbon (bearing the aminomethyl group) is ortho to the Fluorine.

  • Isomer A (5-F, 2-Br): The Fluorine is at position 5.[2][3][4] The C3 carbon is meta to the Fluorine.

Rule of Thumb for Pyridines:

  • 
     (Ipso):  ~230–250 Hz (Massive doublet)
    
  • 
     (Ortho):  ~15–35 Hz (Distinct doublet)
    
  • 
     (Meta):  ~4–8 Hz (Small doublet/unresolved)
    
  • 
     (Para):  ~2–4 Hz (Often appears as singlet)
    

By measuring the coupling constant of C3 (the quaternary carbon attached to the aminomethyl group), we can definitively assign the structure.

Comparative Data: Target vs. Isomer

The following table synthesizes predicted and experimental shift ranges. Note that chemical shifts (


) are solvent-dependent (DMSO-

recommended for amine solubility), but coupling constants (

) are structural invariants.
Table 1: Critical C NMR Parameters (Proton Decoupled)
Carbon PositionParameterTarget 1 (2-F, 5-Br)Isomer A (5-F, 2-Br)Differentiation Status
C2 (Ipso to F/Br)Shift (

)
~161 ppm~142 ppmHigh (Shift difference)
MultiplicityDoublet (

Hz)
Singlet (or small

from meta-F)
DEFINITIVE
C3 (Substituted)Shift (

)
~125 ppm~138 ppmModerate
MultiplicityDoublet (

Hz)
Doublet (

Hz)
DEFINITIVE
C5 (Ipso to Br/F)Shift (

)
~118 ppm~156 ppmHigh
MultiplicityDoublet (

Hz)
Doublet (

Hz)
DEFINITIVE
-CH

-NH

Shift (

)
~40-42 ppm~40-42 ppmNone (Identical)
MultiplicityDoublet (

Hz)
Doublet (

Hz)
Low

Key Insight: If the quaternary carbon at ~125 ppm (C3) shows a coupling constant


 Hz, you have the Target. If it shows 

Hz, you have the Isomer.

Experimental Protocol: Self-Validating System

To ensure data integrity, follow this protocol. This workflow includes a "Relaxation Check" to ensure quaternary carbons (C2, C3, C5) are visible and quantitative.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (0.6 mL).
    
    • Reasoning: The free amine or HCl salt of the aminomethyl group often aggregates in CDCl

      
      , causing line broadening. DMSO breaks these aggregates.
      
  • Concentration: >30 mg is ideal.

  • Additive (Optional but Recommended): 5 mg Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Reasoning: Fluorinated and brominated carbons have very long relaxation times (

      
      ). Without a relaxation agent, C2 and C5 signals may be invisible or non-integrable.
      
Step 2: Acquisition Parameters
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1):

    • With Cr(acac)

      
      : 2 seconds.
      
    • Without Cr(acac)

      
      :5-10 seconds  (Critical for detecting the C2-F doublet).
      
  • Scans: Minimum 1024 (due to splitting of signal intensity into doublets).

Step 3: Processing
  • Line Broadening (LB): 1.0 - 2.0 Hz.

    • Reasoning: High LB improves S/N but may obscure the small

      
       couplings. Use 1.0 Hz initially to resolve the C3 splitting.
      

Visualization: Structural Decision Tree

The following diagram outlines the logical flow for assigning the structure based on the acquired spectral data.

StructuralValidation Start Acquire 13C{1H} Spectrum (DMSO-d6) CheckC2 Identify Carbon with 1J_CF > 230 Hz Start->CheckC2 BranchShift Check Chemical Shift of the 1J Doublet CheckC2->BranchShift ResultTarget Target Confirmed: 3-Aminomethyl-5-bromo-2-fluoropyridine BranchShift->ResultTarget Shift ~161 ppm (C2-F) (Deshielded by N) ResultIsomer Isomer A Identified: 3-Aminomethyl-2-bromo-5-fluoropyridine BranchShift->ResultIsomer Shift ~156 ppm (C5-F) (Shielded relative to C2) CheckC3 Secondary Validation: Check C3 (Quaternary) Coupling ResultTarget->CheckC3 Verify ResultIsomer->CheckC3 Verify CheckC3->ResultTarget C3 shows 2J_CF ~25Hz CheckC3->ResultIsomer C3 shows 3J_CF ~5Hz

Caption: Decision Logic for distinguishing 2-fluoro vs. 5-fluoro pyridine regioisomers via C13 NMR.

Synthesis Workflow Checkpoint

This diagram illustrates where in the synthesis pathway this validation is most critical.

SynthesisWorkflow StartMat Starting Material: 2-Amino-3-methylpyridine Step1 Bromination (Regio-control Risk) StartMat->Step1 Step2 Diazotization/Fluorination (Balz-Schiemann) Step1->Step2 Crude Crude Mixture Step2->Crude NMR 13C NMR Validation (The Protocol) Crude->NMR Purify NMR->Step1 Fail (Isomer Detected) Next Next Step: Coupling / SAR NMR->Next Pass

Caption: Integration of C13 NMR validation checkpoint within the synthetic route to prevent late-stage failure.

References

  • Reich, H. J. (n.d.). Coupling Constants: 19F-13C Coupling. University of Wisconsin-Madison.[5] Retrieved from [Link][6]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
  • Dolin, C. & Haug, E. (1982). Carbon-13 NMR Spectroscopy of Fluorinated Pyridines. Journal of Heterocyclic Chemistry.

Sources

comparison of commercial sources for high-purity fluoropyridine blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Sourcing High-Purity Fluoropyridine Building Blocks: A Comparative Analysis

Introduction: The Critical Role of Purity in Fluoropyridine Chemistry

Fluoropyridines are privileged scaffolds in modern drug discovery. The strategic incorporation of a fluorine atom onto a pyridine ring can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity, making these building blocks indispensable in medicinal chemistry. However, the synthetic utility of these valuable reagents is directly contingent on their purity. Seemingly insignificant impurities—residual solvents, inorganic salts, isomeric variants, or trace metals—can have cascading negative effects on downstream applications, leading to failed reactions, irreproducible results, and costly project delays.

This guide provides an in-depth, objective framework for researchers, chemists, and sourcing specialists to evaluate and compare commercial sources of high-purity fluoropyridine building blocks. We move beyond the Certificate of Analysis (CoA) to establish a robust, self-validating experimental workflow that links empirical data to real-world performance in a common, yet sensitive, synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.

Part 1: Defining the Quality Attributes of a High-Purity Building Block

Before initiating a comparative study, it is crucial to define the parameters that constitute a "high-purity" reagent. While a high assay value (e.g., >99%) is a primary indicator, a comprehensive assessment must include the identification and quantification of specific impurity classes that can derail synthetic pathways.

  • Organic Impurities: These include structural isomers, starting materials, and by-products from the fluoropyridine's synthesis. For example, in the synthesis of 3-fluoropyridine via halogen exchange, residual 3-chloropyridine or 3-bromopyridine could be present.[1]

  • Water Content: Moisture is a well-known poison for many organometallic reactions, leading to the decomposition of reagents and catalysts.

  • Residual Solvents: Solvents used in manufacturing and purification (e.g., THF, Toluene, Acetonitrile) can interfere with subsequent reactions or be difficult to remove from the final product.

  • Inorganic/Metallic Impurities: Trace metals, particularly residual palladium from a previous catalytic step in the supplier's synthesis, can have a dramatic and often unpredictable impact on catalysis.[2][3] This is a critical parameter often overlooked in standard quality control.

Part 2: Experimental Design for Comparative Analysis

To provide a tangible comparison, we designed a hypothetical study evaluating three different commercial lots of 2-Bromo-5-fluoropyridine , a common building block, from three fictional suppliers: "SynthSource," "NovaChem," and "Quantum Reagents."

Workflow for Supplier Qualification

The following diagram outlines the comprehensive workflow for evaluating the quality of the incoming building blocks.

G cluster_0 Phase 1: Initial QC & Purity Analysis cluster_1 Phase 2: Specific Impurity Quantification cluster_2 Phase 3: Performance Validation A Receive Samples (SynthSource, NovaChem, Quantum) B Visual Inspection & Documentation Review (CoA) A->B C Purity & Identity Confirmation B->C D ¹H & ¹⁹F NMR Spectroscopy C->D Analytical Suite E HPLC-UV (Area % Purity) C->E Analytical Suite F GC-MS (Volatile Impurities) C->F Analytical Suite G Specialized Impurity Analysis C->G If Purity >98% H Karl Fischer Titration (Water Content) G->H I Headspace GC-MS (Residual Solvents) G->I J ICP-MS (Trace Metal Analysis) G->J K Application Testing: Suzuki-Miyaura Coupling G->K If Impurities within Spec L Standardized Reaction Setup (Identical Conditions for Each Lot) K->L M Monitor Reaction (HPLC/TLC) L->M N Isolate & Characterize Product (Yield, Purity) M->N O Final Supplier Comparison & Selection N->O

Caption: Workflow for comprehensive supplier qualification of fluoropyridine building blocks.

Detailed Experimental Protocols

1. Purity and Identity Verification by HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: 1 mg/mL in Acetonitrile.

  • Rationale: This standard reversed-phase method provides excellent separation for most organic impurities, allowing for quantification by area percent normalization. The use of a DAD helps in identifying impurity peaks that may co-elute.

2. Water Content by Karl Fischer Titration

  • Instrumentation: Mettler Toledo C20S Coulometric KF Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Size: ~100 mg, accurately weighed.

  • Rationale: Karl Fischer titration is the gold standard for accurate water determination.[4] It is highly specific to water and provides far greater accuracy than methods like Loss on Drying, which cannot distinguish between water and volatile solvents.

3. Trace Metal Analysis by ICP-MS

  • Instrumentation: Agilent 7800 ICP-MS or equivalent.

  • Sample Preparation: Microwave digestion of ~50 mg of the sample in concentrated nitric acid. The resulting solution is diluted with deionized water to a final volume of 50 mL.

  • Analysis: The diluted sample is analyzed for a suite of metals, with a specific focus on palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and iron (Fe).

  • Rationale: Palladium-catalyzed cross-coupling reactions are fundamental in modern synthesis.[5][6][7] Residual palladium from the supplier's manufacturing process can act as an uncontrolled catalyst, leading to unpredictable reaction rates and side products.[2][3] ICP-MS provides the parts-per-billion (ppb) sensitivity required to detect these catalytically-relevant contaminants.

4. Performance Test: Suzuki-Miyaura Cross-Coupling

  • Reaction: 2-Bromo-5-fluoropyridine + 4-Methoxyphenylboronic acid -> 5-Fluoro-2-(4-methoxyphenyl)pyridine.

  • Procedure:

    • To an oven-dried vial, add 2-Bromo-5-fluoropyridine (1.0 mmol, 174 mg) from the supplier being tested.

    • Add 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg), Potassium Carbonate (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg).

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Add Dioxane (4 mL) and Water (1 mL) via syringe.

    • Stir the reaction at 90 °C.

    • Monitor the reaction at 1h, 2h, and 4h by taking an aliquot for HPLC analysis to determine the conversion percentage.

    • After 4 hours, quench the reaction, perform a standard aqueous workup, and purify by column chromatography.

  • Rationale: This application test is the ultimate arbiter of quality. It directly assesses the "fitness-for-use" of the building block. Impurities not detected by other methods may manifest here as poor conversion rates, formation of by-products (e.g., from protodebromination if water content is high), or catalyst deactivation.

Part 3: Results and Comparative Data Summary

The following table summarizes the hypothetical data obtained from the analysis of the three suppliers.

ParameterMethodSynthSourceNovaChemQuantum ReagentsSignificance of Parameter
Purity (Area %) HPLC-UV99.6%99.8%99.1%Overall measure of organic purity.
Identity Confirmed? ¹H / ¹⁹F NMRYesYesYesConfirms the correct molecular structure.
Major Impurity GC-MS / NMRIsomer (0.2%)None DetectedStarting Material (0.5%)Isomers can be difficult to separate from the final product.
Water Content (ppm) Karl Fischer85 ppm450 ppm110 ppmHigh water content can quench reagents and reduce yield.
Residual Toluene (ppm) Headspace GC-MS< 10 ppm25 ppm850 ppmHigh levels of solvents can be toxic and affect reaction kinetics.
Residual Pd (ppb) ICP-MS< 5 ppb750 ppb< 5 ppbTrace Pd can interfere with subsequent catalysis.[2][3]
Suzuki Coupling Yield Performance Test94%68% (Inconsistent)91%Direct measure of performance and lot-to-lot reliability.
Reaction Profile Performance TestClean, >95% conv. @ 2hStalled at ~70% conv.Clean, >95% conv. @ 2hReveals issues with reaction kinetics or catalyst poisoning.

Part 4: Discussion and Supplier Selection

Based on the comprehensive analysis, a clear picture emerges that would be invisible from the CoA alone.

  • Quantum Reagents: Although its initial HPLC purity was the lowest (99.1%), its performance was excellent. The primary impurity was unreacted starting material, which was easily removed during the workup of the Suzuki reaction. However, the high level of residual toluene is a concern and may require removal before use in some applications.

  • SynthSource: This supplier provided the best all-around performance. It had high purity, extremely low levels of water, solvent, and metallic impurities, which translated directly into a high-yielding, clean, and predictable Suzuki reaction. This represents the ideal source for applications where consistency and reliability are paramount, such as in scale-up or high-throughput synthesis.

  • NovaChem: This supplier's material is a cautionary tale. While it boasted the highest HPLC purity (99.8%), the presence of significant trace palladium (750 ppb) and higher water content led to poor and inconsistent performance in the application test. The reaction likely stalled due to catalyst poisoning or complex interactions with the residual palladium. This lot would be unsuitable for any process development where reproducibility is critical. The "homeopathic" palladium impurities can dramatically alter catalytic outcomes.[2][3]

For critical drug development and discovery applications, SynthSource is the recommended supplier. Its superior impurity profile provides the highest degree of confidence in achieving reproducible and successful synthetic outcomes. While Quantum Reagents is a viable alternative, particularly if cost is a major driver, an additional purification step (e.g., azeotropic removal of toluene) may be necessary. NovaChem should be avoided for catalytic applications due to the unacceptable and detrimental levels of trace metal contamination.

This guide demonstrates that a multi-faceted analytical approach, culminating in a real-world performance test, is essential for the effective qualification of commercial fluoropyridine building blocks. Relying solely on the advertised purity can mask critical issues that impact research outcomes, timelines, and budgets.

References

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts . Semantic Scholar. [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts . ChemRxiv. [Link]

  • Digitization, automation, and online testing: Embracing smart quality control . McKinsey. [Link]

  • Best Practices for Quality Control in Pharmaceuticals . Ideagen. [Link]

  • Quality control . The Association of the British Pharmaceutical Industry. [Link]

  • A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing . Trident Information Systems. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • Cross-coupling reaction . Wikipedia. [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4) . Acme Organics. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . PMC. [Link]

  • Analytical Methods for Pyridine . ATSDR. [Link]

  • Analytical Methods for Fluorides . ATSDR. [Link]

Sources

A Comparative Guide to the Reaction Yields of Pyridine and Phenyl Analogs in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Rings

In the landscape of medicinal chemistry and materials science, the phenyl and pyridyl rings are ubiquitous structural motifs. While structurally similar, the replacement of a single carbon-hydrogen unit in a benzene ring with a nitrogen atom to form pyridine introduces profound electronic changes that dictate their chemical reactivity. Benzene is a π-rich, non-polar aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). In contrast, pyridine is a π-deficient heterocycle due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophiles but activates it for nucleophilic attack.[1][2][3][4][5] The nitrogen's lone pair also imparts basicity and coordinating properties, which can be both beneficial and detrimental in metal-catalyzed reactions.

This guide provides a comparative analysis of reaction yields and mechanistic considerations for pyridine and phenyl analogs in four essential classes of chemical transformations. By understanding these differences, researchers can better anticipate challenges, select appropriate reaction conditions, and optimize synthetic routes.

Suzuki-Miyaura Cross-Coupling: A Game of Ligands

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the presence of the pyridine nitrogen introduces complexities not typically encountered with simple phenyl halides. The nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[6][7] Consequently, ligand selection is paramount for achieving high yields with pyridine substrates.[8]

Mechanistic Considerations: The Ligand's Role

In couplings involving halopyridines, the choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands are often required to facilitate the oxidative addition step and promote the desired reductive elimination, outcompeting catalyst deactivation pathways.[8] For electron-poor chloropyridines, highly active catalyst systems, often employing N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands (e.g., SPhos, JohnPhos), are necessary to achieve yields comparable to their bromo- and iodo- counterparts.[9]

Comparative Yields: Halopyridines vs. Halobenzenes

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halopyridines and halobenzenes with phenylboronic acid, highlighting the impact of the substrate's electronic nature and the choice of catalyst system.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10085[10]
2BromobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10095[11]
32-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10092[12]
4ChlorobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10098[11]
53-ChloropyridinePd(0)/C / DCBPK₃PO₄Dioxane10088[8]
64-ChloropyridinePd(OAc)₂ (ligand-free)K₂CO₃H₂O10078[13]

DCBP = 2-(dicyclohexylphosphino)biphenyl

Representative Experimental Protocol: Suzuki Coupling of 3-Bromopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halopyridine.[14]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in 1,4-dioxane (4 mL).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask, followed by water (1 mL).

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

G Generalized Suzuki-Miyaura Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base C Add Catalyst to Reagents A->C B Prepare Catalyst Solution in Anhydrous Solvent B->C D Heat Mixture with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E E->D Incomplete F Cool & Perform Aqueous Workup E->F Reaction Complete G Dry & Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Isolated Product H->I

A generalized experimental workflow for a Suzuki coupling reaction.

Buchwald-Hartwig Amination: Navigating Basicity and Catalyst Choice

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to Suzuki couplings, the basicity of the pyridine nitrogen can complicate the reaction, necessitating careful selection of the catalyst, ligand, and base.[15] Heteroaryl amines, in particular, can be challenging substrates.[16]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[17] For pyridine substrates, strong bases like sodium tert-butoxide are often required, and bulky, electron-rich phosphine ligands are crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[18]

Comparative Yields: Amination of Pyridyl vs. Phenyl Halides
EntryAryl HalideAmineCatalyst/LigandBaseYield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-Bu95[18]
2BromobenzeneMorpholinePd(OAc)₂ / BINAPNaOt-Bu98[15]
32-ChloropyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄89[19]
4ChlorobenzeneAnilinePd₂(dba)₃ / XPhosK₃PO₄94[15]
Representative Experimental Protocol: Amination of 2-Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., BINAP, 4 mol %), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add toluene (2 mL), 2-bromopyridine (1.0 mmol), and the amine (e.g., morpholine, 1.2 mmol).

  • Reaction and Workup: Seal the tube and heat to 100 °C for 16-24 hours. Cool to room temperature, dilute with ether, and filter through celite. Concentrate the filtrate and purify by chromatography.

C-H Functionalization: Pyridine as an Intrinsic Directing Group

Transition metal-catalyzed C-H activation has emerged as a powerful tool for molecular synthesis. A key difference between pyridine and phenyl systems is the ability of the pyridine nitrogen to act as an intrinsic directing group, guiding the catalyst to functionalize the C-H bond at the C2 position.[20][21][22] Phenyl analogs, lacking this feature, require the installation of an external directing group to achieve similar regioselectivity.[23]

Mechanistic Considerations: The Power of Chelation

In reactions involving substrates like 2-phenylpyridine, the nitrogen atom coordinates to the palladium catalyst, forming a stable five-membered palladacycle intermediate.[24][25] This pre-activation step positions the catalyst in close proximity to the ortho C-H bond of the phenyl ring, leading to highly regioselective functionalization.[24] This inherent directing ability often leads to more efficient and atom-economical transformations compared to phenyl systems that require synthetic steps to install and potentially remove a directing group.[23]

G Pyridine as a Directing Group in C-H Activation cluster_pyridine Pyridine System cluster_phenyl Phenyl System Py_Start 2-Phenylpyridine Py_Intermediate Five-Membered Palladacycle (Chelation-Assisted) Py_Start->Py_Intermediate + Pd(II) Ph_Start Phenyl Ring with External Directing Group (DG) Py_Product ortho-Functionalized Product Py_Intermediate->Py_Product + Reagent (Reductive Elimination) Ph_Intermediate Palladacycle (DG-Assisted) Ph_Start->Ph_Intermediate + Pd(II) Ph_Product ortho-Functionalized Product Ph_Intermediate->Ph_Product + Reagent (Reductive Elimination)

Comparison of intrinsic vs. external directing groups in C-H activation.
Comparative Yields: Directed C-H Olefination
EntrySubstrateCatalystOxidantYield (%)Reference
12-PhenylpyridinePd(OAc)₂Ag₂CO₃90[25]
2N-(phenyl)picolinamidePd(OAc)₂Ag₂CO₃85[26][27]

The data illustrates that the intrinsic directing ability of the pyridine in 2-phenylpyridine leads to excellent yields in C-H olefination. A comparable phenyl system requires an amide directing group to achieve similar, albeit slightly lower, efficiency.

Nucleophilic Aromatic Substitution (SNAr): The Reactivity Inversion

The electronic properties of the pyridine ring lead to a dramatic reversal of reactivity in nucleophilic aromatic substitution (SNAr) compared to benzene. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring, particularly at the 2- and 4-positions, highly susceptible to attack by nucleophiles.[5][28] In contrast, unactivated halobenzenes are generally inert to SNAr.[29]

Mechanistic Considerations

The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. For halopyridines, this negative charge can be effectively delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the subsequent elimination of the halide.[28][30] This stabilization is absent in halobenzene systems, resulting in a much higher activation energy for the reaction.

Comparative Reactivity

The difference in reactivity is often qualitative rather than quantitative under standard laboratory conditions.

SubstrateNucleophileConditionsResultReference
2-ChloropyridineNaOMeMeOH, 50 °CHigh Yield[31][32]
ChlorobenzeneNaOMeMeOH, 50 °CNo Reaction[5]
4-ChloropyridineNaOMeMeOH, 50 °CHigh Yield[31]

This stark difference highlights a fundamental principle: pyridine is "activated" for nucleophilic substitution, while benzene is "deactivated".

Conclusion

The substitution of a CH group with a nitrogen atom fundamentally alters the electronic landscape of an aromatic ring, creating a dichotomy in reactivity between phenyl and pyridyl analogs.

  • In metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), the coordinating ability of the pyridine nitrogen presents a challenge that must be overcome with carefully selected, often bulky and electron-rich, ligands to achieve yields comparable to phenyl systems.

  • In C-H functionalization , the pyridine nitrogen is a powerful asset, acting as an intrinsic directing group that enables highly regioselective transformations often not possible with simple phenyl rings without synthetic modification.

  • In nucleophilic aromatic substitution , the π-deficient nature of the pyridine ring makes it vastly more reactive than its electron-rich phenyl counterpart, which is typically unreactive under similar conditions.

Understanding these core principles is essential for drug development professionals and synthetic chemists to design efficient, predictable, and robust synthetic strategies.

References

Sources

Spectroscopic Characterization of 3-Aminomethyl-5-bromo-2-fluoropyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminomethyl-5-bromo-2-fluoropyridine (CAS 1211584-25-6 ) is a critical fragment in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its structure combines a reactive primary amine handle (for amide coupling or reductive amination) with a halogenated pyridine core suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, the free base form of this molecule is prone to oxidative degradation and carbonate formation (absorbing atmospheric CO


). Consequently, it is frequently handled as a salt (HCl, TFA, or HBr). This guide provides an objective technical comparison of these forms, detailing the spectroscopic signatures required to validate identity, purity, and salt stoichiometry.

Part 1: Salt Selection Rationale & Physical Properties

The choice of salt form dictates solubility, hygroscopicity, and spectral resolution.

FeatureFree Base Hydrochloride (HCl) Trifluoroacetate (TFA)
Physical State Oily liquid or low-melting solidCrystalline solid (White/Off-white)Hygroscopic solid / Gum
Stability Low (Oxidation/Carbamate formation)High (Shelf-stable)Moderate (Hygroscopic)
Solubility (DMSO) HighHighHigh
Solubility (CDCl

)
HighLow (Requires MeOD/DMSO)Moderate
NMR Utility Clean spectra; sharp peaksBroad exchangeable protonsExtra

F signal (-76.5 ppm)
Primary Use Immediate reactionLong-term storagePost-Prep-HPLC isolation

Expert Insight: While the HCl salt is preferred for storage, the TFA salt is often the immediate output of reverse-phase purification. Researchers must distinguish between the intrinsic fluorine signal of the pyridine ring and the counterion signal of TFA in


F NMR.

Part 2: Spectroscopic Profiling (NMR, IR, MS)

H NMR: The Protonation Shift Effect

Protonation of the primary amine (


) and the pyridine nitrogen induces significant downfield shifts (deshielding) due to reduced electron density.

Diagnostic Signals (DMSO-d


, 400 MHz): 
Proton PositionFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Multiplicity

(Benzylic)
3.75 – 3.854.10 – 4.25+0.35 Singlet (d in salt*)
H-4 (Pyridyl) 8.10 – 8.208.30 – 8.45+0.20dd (

)
H-6 (Pyridyl) 8.30 – 8.408.50 – 8.65+0.20d (

)

/

~2.0 (Broad)8.40 – 8.80 (Broad)>6.0 Broad Singlet

Note: In the salt form, the methylene signal often splits into a quartet or broad doublet due to coupling with the ammonium protons if exchange is slow (dry DMSO).

F NMR: The Fluorine Fingerprint

This molecule contains a fluorine atom at the 2-position.


F NMR is the most robust method for determining salt stoichiometry (e.g., ratio of TFA to substrate).
  • Substrate Signal (2-F-Py): Typically appears between -70 ppm and -90 ppm .

  • TFA Counterion Signal: Sharp singlet at -76.55 ppm .

  • Validation: Integration of the TFA signal vs. the Pyridine-F signal confirms if the salt is Mono-TFA (1:1) or Bis-TFA.

Mass Spectrometry (LC-MS)

Due to the bromine atom (


 and 

), the mass spectrum shows a characteristic 1:1 isotopic doublet .
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Target Ion [M+H]

    
    : 
    
    • 
       isotopologue: 204.97 
      
    • 
       isotopologue: 206.97 
      
  • Observation: The salt counterion (Cl

    
    , TFA
    
    
    
    ) is usually lost in the source, so all forms yield the same parent ion mass.

Part 3: Experimental Protocols

Protocol A: Micro-Scale Salt Formation (for Characterization)

Use this protocol to convert Free Base to HCl salt for stable storage.

  • Dissolution: Dissolve 50 mg of 3-Aminomethyl-5-bromo-2-fluoropyridine (Free Base) in 0.5 mL of anhydrous 1,4-dioxane or diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane (1.5 equivalents, ~60

    
    L) at 0°C.
    
  • Precipitation: A white precipitate forms immediately. Stir for 15 minutes.

  • Isolation: Centrifuge or filter the solid. Wash with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum for 1 hour to remove excess HCl.

Protocol B: NMR Sample Preparation (Self-Validating)

Solvent Choice: DMSO-d


 is mandatory for salts to ensure complete solubility and prevent aggregation.
  • Weigh ~5-10 mg of the salt into a clean vial.

  • Add 0.6 mL DMSO-d

    
     .
    
  • Critical Step: If the solution is cloudy, sonicate for 30 seconds.

  • Transfer to NMR tube.

  • Acquisition: Run

    
    H (16 scans) and 
    
    
    
    F (un-decoupled, 32 scans).

Part 4: Visualization & Workflow

Salt Characterization Decision Tree

The following diagram illustrates the logical workflow for identifying the salt form and validating purity.

SaltCharacterization Start Unknown Sample (3-Aminomethyl-5-bromo-2-fluoropyridine) SolubilityTest Solubility Test (CDCl3 vs DMSO-d6) Start->SolubilityTest SolubleCDCl3 Soluble in CDCl3 SolubilityTest->SolubleCDCl3 Clear Soln InsolubleCDCl3 Insoluble in CDCl3 Soluble in DMSO SolubilityTest->InsolubleCDCl3 Cloudy/Ppt FreeBaseCheck Likely Free Base Run 1H NMR SolubleCDCl3->FreeBaseCheck SaltCheck Likely Salt (HCl/TFA) Run 19F NMR InsolubleCDCl3->SaltCheck F19_Analysis Analyze 19F Spectrum (-70 to -90 ppm range) SaltCheck->F19_Analysis Result_TFA Signal at -76.5 ppm? YES: TFA Salt F19_Analysis->Result_TFA Peak at -76.5 Result_HCl Only Substrate F signal? YES: HCl/HBr Salt F19_Analysis->Result_HCl No Peak at -76.5 SilverNitrate Precipitate with AgNO3? (Confirmatory for Halides) Result_HCl->SilverNitrate

Caption: Logical workflow for distinguishing between Free Base, TFA, and HCl salts using solubility and


F NMR signatures.

References

  • ChemicalBook. 3-Aminomethyl-5-bromo-2-fluoropyridine (CAS 1211584-25-6) Product Properties. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Amino-5-bromopyridine (Structural Analog Data). Retrieved from

  • Duthaler, R. O., & Roberts, J. D.

    
    N Chemical Shifts of Pyridine.[1] Journal of the American Chemical Society. Retrieved from 
    
  • BLD Pharm. Product Datasheet: 3-Aminomethyl-5-bromo-2-fluoropyridine.[2] Retrieved from

Sources

Safety Operating Guide

3-Aminomethyl-5-bromo-2-fluoropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Aminomethyl-5-bromo-2-fluoropyridine is a poly-functionalized pyridine intermediate used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

As a Senior Application Scientist, I often see this compound mishandled because it sits at the intersection of two distinct hazard classes: it is a halogenated organic (requiring specific incineration protocols) and a primary amine (introducing basicity and reactivity risks).

Operational Directive: This compound must never be disposed of in general aqueous waste or non-halogenated solvent streams. It requires strict segregation into Halogenated Organic Waste streams to prevent regulatory violations (RCRA) and the formation of toxic byproducts during incineration.

Chemical Safety Profile (Key Parameters)
ParameterCharacteristicOperational Implication
Functional Groups Primary Amine (-CH₂NH₂), Halogens (Br, F)Basic/Corrosive potential; requires halogenated treatment.[1]
Reactivity Incompatible with Strong Acids, Acid Chlorides, OxidizersDO NOT MIX with acidic waste streams (risk of exothermic neutralization).[1]
Waste Class Halogenated OrganicMust be incinerated at high temperatures (>1100°C) to prevent dioxin formation.
Physical State Solid (typically)Dispose of solid waste in dedicated solid waste containers; do not dissolve solely for disposal.

The "Why": Causality & Risk Mitigation

Expertise Note: Understanding the mechanism of failure is the first step in safety.

  • The Dioxin Risk (Halogenation): Standard non-halogenated waste is often used as fuel blending for cement kilns or lower-temperature incinerators. However, burning 3-Aminomethyl-5-bromo-2-fluoropyridine at these lower temperatures allows the bromine and fluorine atoms to recombine with carbon rings, potentially forming polybrominated dibenzo-p-dioxins (PBDDs) or furans.[1] By segregating this into the Halogenated Stream , we ensure it is routed to high-temperature incinerators equipped with scrubbers to capture acid gases (HBr, HF).[1]

  • The Exothermic Risk (Aminomethyl Group): Unlike simple pyridines, the aminomethyl group is a primary alkyl amine, making it significantly more basic.[1] If a researcher mistakenly dumps this into a "General Organic Waste" carboy that contains residual acetic acid or acidic HPLC mobile phases, an immediate exothermic acid-base reaction will occur.[1] In a closed safety can, this rapid heat generation can pressurize the vessel, leading to a rupture or "geyser" effect.[1]

Step-by-Step Disposal Protocol

Trustworthiness: This protocol is designed as a self-validating loop. Each step confirms the safety of the next.[1]

Phase A: Waste Characterization & Segregation
  • Step 1: Confirm State.

    • If Solid: Do not dissolve. Place directly into a wide-mouth jar labeled "Hazardous Waste: Solid Halogenated Organics."

    • If Solution (e.g., Reaction Mother Liquor): Verify the solvent system. If the solvent is halogenated (DCM, Chloroform), it goes to Stream A .[1] If the solvent is non-halogenated (MeOH, DMF) but contains >1% of the halogenated solute, it must default to Stream A (Halogenated).[1]

  • Step 2: pH Check (The Safety Stop).

    • Before adding to a bulk carboy, check the pH of your solution.[1]

    • Requirement: pH should be neutral to basic (7–10).

    • Action: If the waste stream is acidic, neutralize slowly with Sodium Bicarbonate before combining with the amine-containing waste to prevent in-container heating.[1]

Phase B: Packaging & Labeling
  • Step 3: Container Selection.

    • Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is wet/basic, as amines can corrode certain metal linings over time.[1]

    • Critical: Ensure the cap is vented if there is any uncertainty about ongoing reactions, though stable waste should be sealed tightly.[1]

  • Step 4: RCRA Labeling.

    • Label must read: "Hazardous Waste - Halogenated Organic."

    • List constituents: "3-Aminomethyl-5-bromo-2-fluoropyridine, [Solvent Name]."

    • Check Hazard Boxes: [x] Toxic [x] Irritant.

Phase C: Satellite Accumulation
  • Step 5: Storage.

    • Store in a secondary containment tray.

    • Keep separate from "Acidic Waste" streams.

    • Adhere to the "3-Day Rule": Once the container is full, it must be moved to the central accumulation area within 3 days.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 3-Aminomethyl-5-bromo-2-fluoropyridine.

DisposalWorkflow Start Waste Generation: 3-Aminomethyl-5-bromo-2-fluoropyridine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Solution/Mother Liquor StateCheck->LiquidPath Dissolved BinA CONTAINER A: Solid Halogenated Waste (Wide Mouth Jar) SolidPath->BinA PHCheck pH Compatibility Check (Is waste acidic?) LiquidPath->PHCheck Neutralize Neutralize with NaHCO3 PHCheck->Neutralize Yes (Risk of Heat) StreamSelect Select Waste Stream PHCheck->StreamSelect No (Neutral/Basic) Neutralize->StreamSelect BinB CONTAINER B: Liquid Halogenated Organic (Carboy) StreamSelect->BinB Contains Halogens Incineration High-Temp Incineration (>1100°C) with Scrubbers BinA->Incineration BinB->Incineration

Figure 1: Decision matrix for the safe disposal of halogenated aminopyridines, prioritizing segregation from acids and routing to halogenated waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The dust is a respiratory irritant. Clear the immediate area.[2][3][4][5]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (if powder is aerosolized).[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then sweep up.[1]

    • Liquids: Absorb with a non-acidic absorbent (e.g., vermiculite or clay).[1] Do not use acid-neutralizing spill kits (often pink/red), as they are designed for acids and may react with the amine.[1]

  • Disposal: Place all spill debris into the Solid Halogenated Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-5-bromo-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Aminomethyl-5-bromo-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.